molecular formula C10H8F2O2 B6280807 methyl 2-(2,2-difluoroethenyl)benzoate CAS No. 105074-25-7

methyl 2-(2,2-difluoroethenyl)benzoate

Cat. No.: B6280807
CAS No.: 105074-25-7
M. Wt: 198.2
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Description

Methyl 2-(2,2-difluoroethenyl)benzoate is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a benzoate ester functional group and a 2,2-difluoroethenyl (or 2,2-difluorovinyl) moiety. The strategic incorporation of a difluoroethenyl group into lead compounds is a recognized strategy to improve metabolic stability, as it can effectively block sites of oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug deactivation . The 2,2-difluoroethenyl group is known to act as a bioisostere, potentially mimicking other functional groups while offering unique electronic and steric properties due to the high electronegativity of fluorine . Research on similar difluoroethenyl-containing compounds has demonstrated their significant potential in developing therapeutic agents, such as next-generation taxoid anticancer drugs that can overcome multidrug resistance in various cancer cell lines . As a versatile synthetic intermediate, Methyl 2-(2,2-difluoroethenyl)benzoate provides researchers with a valuable tool for the synthesis and exploration of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

105074-25-7

Molecular Formula

C10H8F2O2

Molecular Weight

198.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

gem-difluoroalkene bioisostere applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists & Drug Designers

Executive Summary

The strategic replacement of the carbonyl group (


) or amide bond (

) with a gem-difluoroalkene moiety (

) has emerged as a high-impact tactic in modern medicinal chemistry.[1][2][3][4] This guide details the physicochemical rationale, synthetic architecture, and experimental protocols for deploying gem-difluoroalkenes as bioisosteres.

By mimicking the electronic profile and planar geometry of the carbonyl group while eliminating its susceptibility to nucleophilic hydrolysis, this motif offers a solution to two perennial challenges in drug discovery: metabolic instability and poor membrane permeability .

The Bioisosteric Rationale: vs. [2]

The utility of the gem-difluoroalkene lies in its ability to deceive biological targets while resisting metabolic degradation.

Electronic and Steric Mimicry

The fluorine atom's Van der Waals radius (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). However, the gem-difluoroalkene functionality mimics the carbonyl group primarily through electrostatics rather than simple sterics.

  • Dipole Alignment: The highly polarized

    
     bonds create a molecular dipole moment that closely resembles that of the 
    
    
    
    bond. This allows the
    
    
    group to participate in similar dipole-dipole interactions within a protein binding pocket.
  • Planarity: Both the carbonyl and the gem-difluoroalkene possess

    
     hybridization, maintaining the planar geometry required for peptide bond mimicry.
    
Quantitative Comparison

The following table contrasts the physicochemical properties of the amide bond and its gem-difluoroalkene surrogate.

PropertyAmide (

)
gem-Difluoroalkene (

)
Impact
Bond Geometry Planar (

)
Planar (

)
Preserves binding conformation.
Bond Length

: ~1.23 Å

: ~1.33 Å
Slight elongation; usually tolerated.
H-Bonding Acceptor (

) & Donor (

)
Weak Acceptor (

) / No Donor
Loss of H-bond donor increases lipophilicity (

).
Metabolic Stability Susceptible to PeptidasesCompletely Resistant Drastically improves half-life (

).
pKa Influence NeutralElectron-withdrawingModulates pKa of adjacent amines/acids.
Mechanism of Action: The "Fluorine Effect"

The metabolic stability arises because the


 bond is not a substrate for proteases or esterases. Unlike the 

carbon, which is an electrophile susceptible to nucleophilic attack (e.g., by a serine protease catalytic triad), the vinylic carbons of the gem-difluoroalkene are electronically deactivated toward such hydrolysis.

Bioisostere_Mechanism cluster_0 Native Amide Substrate cluster_1 gem-Difluoroalkene Mimic Amide Amide Bond (R-CO-NH-R') Protease Protease (Nu: Attack) Amide->Protease Recognition Hydrolysis Hydrolysis (Bond Cleavage) Protease->Hydrolysis Nucleophilic Attack on Carbonyl C DFA gem-Difluoroalkene (R-CF=CH-R') Enzyme Target Enzyme DFA->Enzyme Binding (Steric/Electronic Fit) Block Metabolic Blockade (No Cleavage) Enzyme->Block Carbon not Electrophilic for Hydrolysis

Figure 1: Mechanistic comparison of amide hydrolysis versus the metabolic stability of the gem-difluoroalkene bioisostere.

Synthetic Architectures

Historically, synthesizing tetrasubstituted or internal gem-difluoroalkenes was challenging. Early methods relied on Wittig-type olefination of carbonyls using difluoromethylene phosphonium ylides (e.g., using


). While effective for terminal alkenes, these methods often struggle with steric bulk.

The modern "Gold Standard" approaches utilize Defluorinative Functionalization of trifluoromethyl alkenes. This strategy allows for the modular construction of complex internal scaffolds.

The Defluorinative Functionalization Strategy

This approach converts readily available


-trifluoromethyl alkenes into gem-difluoroalkenes via a radical-polar crossover mechanism.[5] It is particularly powerful for late-stage functionalization.

Core Logic:

  • Precursor:

    
    -Trifluoromethyl alkene (
    
    
    
    ).
  • Activation: Single-electron transfer (SET) or nucleophilic attack generates a radical/anion intermediate.

  • Elimination:

    
    -Fluoride elimination yields the gem-difluoroalkene.
    

Synthesis_Workflow Start Start: α-Trifluoromethyl Alkene (R-C(CF3)=CH2) Inter1 Radical Addition (Formation of C-C Bond) Start->Inter1 + Reagent Reagent Radical Precursor (R'-X) + Reductant (Zn or Ni cat) Reagent->Inter1 Inter2 Intermediate Radical Anion Inter1->Inter2 Elim β-Fluoride Elimination (Loss of F-) Inter2->Elim Product Product: gem-Difluoroalkene (R-C(CF2)=CH-R') Elim->Product

Figure 2: General workflow for the defluorinative synthesis of gem-difluoroalkenes from trifluoromethyl precursors.

Medicinal Chemistry Applications

Peptidomimetics

Replacing the scissile amide bond in biologically active peptides is the most common application.

  • Case Study: Enkephalin Analogues. Researchers have successfully replaced the Gly-Gly amide bond in enkephalin with a gem-difluoroalkene. The resulting analogue maintained high affinity for the

    
    -opioid receptor but exhibited significantly prolonged analgesic activity due to resistance against enkephalinases.
    
Enzyme Inhibitors (Transition State Mimics)

gem-Difluoroalkenes act as transition-state analogues for hydrolytic enzymes. Because the fluorine atoms withdraw electron density, the alkene can mimic the tetrahedral transition state of amide hydrolysis in terms of charge distribution, without collapsing.

  • Application: Protease Inhibitors. Used in the design of inhibitors for HIV protease and various matrix metalloproteinases (MMPs).

Physicochemical Modulation
  • Lipophilicity: Replacing a polar amide (

    
    ) with a lipophilic fluoroalkene (
    
    
    
    ) increases
    
    
    , enhancing blood-brain barrier (BBB) permeability.
  • Conformational Locking: The steric bulk of fluorine (vs. hydrogen) can restrict bond rotation, locking the molecule into a bioactive conformation (the "Fluorine Effect").

Experimental Protocol: Zn-Mediated Defluorinative Alkylation[5]

This protocol describes the synthesis of an internal gem-difluoroalkene from an


-trifluoromethyl alkene and an alkyl halide (or redox-active ester). This method is selected for its operational simplicity and tolerance of functional groups.[5]

Source Basis: Adapted from Org. Lett. 2020, 22, 9342 and ACS Catal. 2018, 8, 8837.

Reagents & Equipment
  • Substrate:

    
    -Trifluoromethyl alkene (1.0 equiv).
    
  • Coupling Partner: Alkyl iodide or N-hydroxyphthalimide (NHP) ester (1.5 - 2.0 equiv).

  • Reductant: Zinc powder (Zn, activated, 2.0 - 3.0 equiv).

  • Catalyst (Optional but recommended for difficult substrates):

    
     (10 mol%) + Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine).
    
  • Solvent: DMF or DMA (anhydrous).

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • Activation of Zinc:

    • Wash commercial zinc dust with 1M HCl, then water, then ethanol, then ether. Dry under high vacuum at 100°C. Note: Proper activation is critical for initiation.

  • Reaction Assembly:

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the

      
      -trifluoromethyl alkene  (0.5 mmol), the alkyl halide/NHP ester  (0.75 mmol), and the activated Zn dust  (1.0 mmol).
      
    • If using catalysis: Add

      
       (0.05 mmol) and Ligand (0.05 mmol).
      
    • Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition:

    • Inject anhydrous DMF (2.0 mL) via syringe.

    • Seal the tube.

  • Execution:

    • Stir vigorously at Room Temperature (25°C) for 12–24 hours.

    • Monitoring: Check reaction progress via TLC or

      
       NMR. The starting material signal (
      
      
      
      -65 ppm for
      
      
      ) should disappear, replaced by the gem-difluoroalkene signal (typically two doublets around
      
      
      -90 to -100 ppm).
  • Workup:

    • Dilute the mixture with Ethyl Acetate (20 mL).

    • Filter through a pad of Celite to remove zinc residues.

    • Wash the filtrate with saturated

      
       (2 x 10 mL) and Brine (1 x 10 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via silica gel flash chromatography. gem-Difluoroalkenes are typically less polar than their amide counterparts.

References

  • Du, H.-W., et al. (2020).[5] Synthesis of gem-Difluoroalkenes via Zn-Mediated Decarboxylative/Defluorinative Cross-Coupling.[5] Organic Letters, 22(23), 9342–9345. Link

  • Lan, Y., & Yang, F. (2018). Synthesis of gem-Difluoroalkenes via Nickel-Catalyzed Allylic Defluorinative Reductive Cross-Coupling.[6] ACS Catalysis, 8(9), 8837–8841. Link

  • Hu, M., et al. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine.[7] Beilstein Journal of Organic Chemistry, 10, 344–349. Link

  • Ren, J.-X., et al. (2024).[8] Site-selective S-gem-difluoroallylation of unprotected peptides with 3,3-difluoroallyl sulfonium salts.[8] Chemical Science, 15, 8846-8854. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Strategic Utilization of Ortho-Substituted gem-Difluorostyrenes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, Reactivity, and Bioisosteric Applications

Executive Summary

Ortho-substituted gem-difluorostyrenes represent a privileged scaffold in modern medicinal chemistry. They serve a dual purpose: acting as robust bioisosteres for carbonyl groups and functioning as versatile "linchpins" for the rapid assembly of fluorinated heterocycles (isoquinolines, indoles, quinolines).

This guide addresses the specific utility of these derivatives, moving beyond general organofluorine chemistry to focus on the ortho-substituent effect —where a functional group at the ortho position facilitates intramolecular cyclization via C–F bond activation.

Chemical Space & Bioisosteric Utility[1]

The gem-Difluoroalkene Moiety as a Bioisostere

The gem-difluoroalkene group (


) is electronically and sterically similar to a carbonyl group (

), but with distinct metabolic advantages.
PropertyCarbonyl (

)
gem-Difluoroalkene (

)
Impact on Drug Design
Geometry Planar (

)
Planar (

)
Maintains binding pocket geometry.
Lipophilicity Low (Polar)High (Lipophilic)Increases permeability and BBB penetration.
H-Bonding AcceptorWeak AcceptorModulates solvation; reduces desolvation penalty.
Metabolism High (Oxidation/Hydrolysis)High StabilityBlocks hydrolytic cleavage; resists P450 oxidation.
Dipole StrongModerateAlters pKa of adjacent amines/acids.
The "Ortho-Effect" in Synthesis

When a nucleophile or directing group (–CN, –NC, –NH₂, –OH) is placed ortho to the difluorovinyl group, the molecule becomes a "coiled spring." Under basic or metal-catalyzed conditions, the ortho-nucleophile attacks the


-carbon of the alkene, triggering the ejection of a fluoride ion (

-fluoride elimination). This is the primary route to 3-fluorinated benzo-fused heterocycles .

Synthetic Pathways to the Core Scaffold

Before exploiting the reactivity, one must synthesize the ortho-substituted precursor.

Pathway A: The Modified Wittig Olefination (High Reliability)

The most robust method involves the reaction of ortho-substituted benzyl phosphonium salts with difluorocarbene sources.

  • Reagents: o-Substituted Benzyl bromide,

    
    , Sodium chlorodifluoroacetate (or 
    
    
    
    ).
  • Mechanism: Formation of the ylide, followed by reaction with in-situ generated

    
    .
    
  • Advantages: Tolerates o-CN, o-NO₂, and o-Halogens.

Pathway B: Palladium-Catalyzed Cross-Coupling

Coupling of


-trifluoromethyl alkenes with ortho-substituted arylboronic acids or halides.
  • Catalyst:

    
     or 
    
    
    
    .
  • Key Intermediate:

    
    -trifluoromethylstyrene derivatives which undergo defluorinative alkylation.
    

Reactivity Profile: Defluorinative Annulation

The most valuable application of these derivatives is the synthesis of fluorinated heterocycles.

Mechanism of Intramolecular Cyclization

The reaction proceeds via an addition-elimination sequence (S_NV - Nucleophilic Vinylic Substitution) or a metal-mediated activation.

AnnulationMechanism Start o-Substituted gem-Difluorostyrene Activation Nucleophilic Activation (Base/Metal) Start->Activation Initiator Intermediate Anionic/Metal Intermediate Activation->Intermediate 5-exo-trig / 6-endo-trig Transition Beta-Fluoride Elimination Intermediate->Transition Stereoelectronic alignment Product 3-Fluoro-Heterocycle (Isoquinoline/Indole) Transition->Product -F⁻ ejection

Figure 1: General mechanism for the conversion of ortho-substituted gem-difluorostyrenes into fluorinated heterocycles via


-fluoride elimination.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Fluoroisoquinolines

Based on the foundational work by Ichikawa et al. (2003) and recent optimizations.

Target: Conversion of o-cyano-


-difluorostyrene to 3-fluoroisoquinoline.
1. Materials
  • Substrate: 2-(2,2-difluorovinyl)benzonitrile (1.0 equiv)

  • Nucleophile/Base:

    
    -Butyllithium (
    
    
    
    -BuLi) or LDA (1.1 equiv)
  • Solvent: Anhydrous THF

  • Atmosphere: Argon or Nitrogen

  • Quench: Sat.

    
    , Water
    
2. Step-by-Step Methodology
  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvation: Dissolve 2-(2,2-difluorovinyl)benzonitrile (1.0 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Nucleophilic Attack: Add

    
    -BuLi (1.1 mmol, solution in hexanes) dropwise via syringe over 5 minutes.
    
    • Note: The solution typically turns deep yellow/orange, indicating the formation of the lithiated intermediate (nucleophilic attack on the nitrile carbon).

  • Cyclization: Stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour.

    • Mechanism:[1][2][3][4][5] The nitrogen anion attacks the

      
      -carbon of the difluoroalkene.
      
  • Elimination: Stir at room temperature for 2 hours. The intramolecular substitution of the vinylic fluorine occurs here.[6]

  • Work-up: Quench with sat.

    
     (2 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc 95:5).

Expected Yield: 75-85% Data Validation:


F NMR should show a singlet around -70 to -90 ppm (typical for 3-fluoroisoquinoline), replacing the doublet of doublets of the starting material.
Protocol B: Acid-Catalyzed Hydrothiolation

For functionalizing the alkene without cyclization (Altman, 2021).

Target: Synthesis of


-difluoroalkylthioethers (metabolically stable thioether mimics).
1. Step-by-Step Methodology
  • Mix: Combine gem-difluorostyrene derivative (0.2 mmol) and Thiol (1.5 equiv) in Dichloromethane (DCM).

  • Catalyst: Add Octanesulfonic acid (10 mol%).

  • Reaction: Stir at room temperature for 2-4 hours.

  • Mechanism: Protonation of the alkene generates a carbocation stabilized by the phenyl ring, followed by thiolate attack.

    • Crucial Distinction: Unlike basic conditions which favor defluorination, acid catalysis preserves the

      
       group.
      

Strategic Decision Matrix: When to use which pathway?

Use the following logic flow to determine the optimal synthetic route for your drug candidate.

DecisionMatrix Start Target Molecule Analysis Q1 Is the target a fused Heterocycle? Start->Q1 Heterocycle Yes: Use Defluorinative Annulation Q1->Heterocycle Fused Ring Acyclic No: Retain gem-difluoro linker Q1->Acyclic Linker SubQ1 What is the heteroatom source? Heterocycle->SubQ1 Isoq Nitrogen (N) -> Use o-Cyano/Imine (Ichikawa Protocol) SubQ1->Isoq Benzofuran Oxygen (O) -> Use o-OH/Carbonyl (Pd-Catalysis) SubQ1->Benzofuran SubQ2 Desired Functionalization? Acyclic->SubQ2 Thio Thioether -> Acid Catalysis SubQ2->Thio Alkyl Alkylation -> Radical/Photoredox SubQ2->Alkyl

Figure 2: Decision matrix for selecting synthetic methodologies based on the desired pharmacological scaffold.

References

  • Ichikawa, J., et al. (2003).[6] "Ring-fluorinated isoquinoline and quinoline synthesis: intramolecular cyclization of o-cyano- and o-isocyano-beta,beta-difluorostyrenes." Organic Letters.

  • Xiao, T., et al. (2016).[1] "Synthesis of Functionalized gem-Difluoroalkenes via a Photocatalytic Decarboxylative/Defluorinative Reaction." Journal of Organic Chemistry.

  • Sorrentino, J. P., et al. (2021).[2] "Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α-Difluoroalkylthioethers." Journal of Organic Chemistry.

  • Sloop, J. C. (2017).[7] "Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress." Journal of Chemistry.

  • Melnykov, K., et al. (2025).[1] "Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery." Chemistry – A European Journal.

Sources

Metabolic Stability of gem-Difluoroalkenes vs. Carbonyl Groups: A Bioisosteric Engineering Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic stability of gem-difluoroalkenes as bioisosteres for carbonyl groups.

Executive Summary

In modern medicinal chemistry, the carbonyl group (


) is a ubiquitous pharmacophore but often represents a metabolic "soft spot." It is prone to rapid enzymatic reduction, oxidation, and hydrolysis, leading to poor half-life (

) and high intrinsic clearance (

). The gem-difluoroalkene moiety (

) has emerged as a premier non-classical bioisostere. It mimics the planarity and electronic polarization of the carbonyl group while rendering the molecule chemically inert to the nucleophilic attacks that drive carbonyl metabolism. This guide analyzes the mechanistic basis of this stability and provides validated protocols for assessing it.

Physicochemical Basis of Bioisosterism

To understand the metabolic advantage, one must first appreciate why


 successfully mimics 

at the binding site while behaving differently in the liver.
Electronic and Steric Mimicry

The fluorine atom is the closest steric match to oxygen. Replacing a


 bond with a 

fragment preserves the planar

hybridization, ensuring the molecule fits into enzyme active sites designed for carbonyls.
PropertyCarbonyl (

)
gem-Difluoroalkene (

)
Impact on Drug Design
Hybridization

(Planar)

(Planar)
Maintains binding pocket fit.
Bond Length


Slight expansion, usually tolerated.
Dipole Moment High (

)
Moderate (

)
Mimics electrostatic interactions.
LUMO Energy Low (Electrophilic)Higher (Less Electrophilic)Primary driver of metabolic stability.
H-Bonding Strong AcceptorWeak AcceptorMay require flanking donors to compensate.
The Mechanistic Divergence

The metabolic instability of carbonyls is largely driven by the low energy of their


 antibonding orbital, which invites attack by biological nucleophiles (e.g., the hydride ion from NADPH in Carbonyl Reductases).
  • Carbonyls: The polarization places a significant partial positive charge (

    
    ) on the carbon. Enzymes exploit this to form a tetrahedral intermediate.
    
  • gem-Difluoroalkenes: While fluorine is electronegative, it also exerts a mesomeric effect (

    
    ) where lone pairs donate electron density into the 
    
    
    
    system. This raises the energy of the LUMO and reduces the electrophilicity of the
    
    
    -carbon, making it resistant to hydride attack. Furthermore, the
    
    
    bond is one of the strongest in organic chemistry (
    
    
    ), preventing oxidative cleavage.

Metabolic Pathways: Liability vs. Shielding

The following diagram contrasts the metabolic fate of a ketone versus its gem-difluoroalkene analog.

MetabolicPathways cluster_carbonyl Carbonyl (Ketone) Fate cluster_difluoro gem-Difluoroalkene Fate Ketone Ketone Substrate (R-C(=O)-R') CBR Enzyme: Carbonyl Reductase (CBR1/AKR) Ketone->CBR Binding Tetrahedral Tetrahedral Intermediate CBR->Tetrahedral Hydride Transfer (NADPH) Alcohol Metabolite: Alcohol (Phase II Ready) Tetrahedral->Alcohol Protonation Glucuronide Glucuronide Conjugate (Excretion) Alcohol->Glucuronide UGT Transferase DFA gem-Difluoroalkene (R-C(=CF2)-R') Enz_Attempt Enzyme: CBR1/AKR (Attempted Docking) DFA->Enz_Attempt Binding (Mimicry) No_Reaction NO REACTION (Steric/Electronic Repulsion) Enz_Attempt->No_Reaction High LUMO Barrier Stable Intact Parent Drug (Extended Half-Life) No_Reaction->Stable Circulation

Figure 1: Comparative metabolic pathways. The carbonyl group undergoes enzymatic reduction to an alcohol, triggering rapid Phase II conjugation and excretion. The gem-difluoroalkene evades this pathway entirely.

Specific Enzyme Evasion
  • Carbonyl Reductases (CBRs) & Alcohol Dehydrogenases (ADHs): These enzymes reduce ketones/aldehydes to alcohols. gem-Difluoroalkenes are not substrates because they cannot accept the hydride ion.

  • Hydrolases (Esterases/Peptidases): In peptide backbones, replacing the amide carbonyl with a difluoroalkene creates a non-hydrolyzable isostere. The scissile bond is removed, rendering proteases ineffective.

  • CYP450 Oxidation: While the alkene double bond can theoretically be epoxidized, the electron-withdrawing fluorines deactivate the double bond toward the electrophilic oxygen species (Compound I) of Cytochrome P450, significantly slowing down oxidation compared to electron-rich alkenes.

Validated Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability enhancement, a comparative microsomal stability assay is required. This protocol is designed to measure Intrinsic Clearance (


).[1][2]
Materials[2][3][4][5][6]
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Preparation:

    • Prepare a 10 mM stock of the gem-difluoroalkene analog and the carbonyl reference in DMSO.

    • Dilute to 1

      
      M working solution in Phosphate Buffer (0.1% DMSO final).
      
  • Pre-Incubation:

    • Mix 30

      
      L of microsomes (0.5 mg/mL final conc) with 370 
      
      
      
      L of buffer.
    • Add 10

      
      L of test compound.
      
    • Incubate at 37°C for 5 minutes (shaking).

  • Initiation:

    • Add 40

      
      L of NADPH regenerating system to initiate the reaction.
      
  • Sampling (Time Course):

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately transfer aliquot into 150

      
      L of ice-cold ACN/IS.
      
    • Centrifuge at 4000 rpm for 20 mins to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS (MRM mode).

    • Monitor parent ion depletion.

Data Calculation

Plot


 vs. time. The slope 

is the elimination rate constant.


Workflow Visualization

MicrosomalAssay cluster_sampling Sampling Loop Start Compound Stock (10 mM DMSO) Mix Microsome Mix (0.5 mg/mL Protein) Start->Mix Incubate Pre-Incubation (37°C, 5 min) Mix->Incubate Initiate Add NADPH (Start Reaction) Incubate->Initiate Sample Aliquot 50 µL (0-60 min) Initiate->Sample Quench Quench (ACN + IS) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Workflow for the Microsomal Stability Assay to determine intrinsic clearance.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Echeverria, P.-G., et al. (2016). gem-Difluoroalkenes as carbonyl mimics in medicinal chemistry. Drug Discovery Today. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

  • Wang, J., et al. (2020). Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade. Chemical Reviews. Link

  • Merck Millipore. (n.d.). Microsomal Stability Assay Protocol. Link

Sources

Methodological & Application

Application Note: Julia-Kocienski Olefination Protocols for gem-Difluoroalkenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The gem-difluoroalkene moiety (


) serves as a critical bioisostere for carbonyl groups in medicinal chemistry.[1] It mimics the steric and electronic profile of ketones and aldehydes while offering enhanced metabolic stability and lipophilicity. While Wittig and Horner-Wadsworth-Emmons (HWE) variants exist for this transformation, they often require harsh conditions or ozone-depleting reagents (e.g., 

).

This guide details the Julia-Kocienski (JK) olefination approach, which offers a mild, transition-metal-free alternative. We focus specifically on the "Barbier-type" protocols using difluoromethyl heteroaryl sulfones , particularly the 2-pyridyl (2-Py) and benzothiazol-2-yl (BT) variants. These protocols are optimized to suppress difluorocarbene decomposition pathways and maximize yield.

Strategic Rationale & Reagent Selection

The Stability Challenge

The primary failure mode in gem-difluoroolefination is the instability of the


-difluoromethyl carbanion. Unlike non-fluorinated sulfones, the anion generated upon deprotonation (

) is prone to rapid

-elimination, ejecting the sulfinate (

) to generate highly reactive difluorocarbene (

).

Implication: Traditional "pre-metallation" (deprotonating the sulfone before adding the electrophile) often leads to low yields. Barbier-type conditions —where base is added to a mixture of sulfone and carbonyl—are strictly required to trap the transient anion immediately.

Reagent Selection Matrix
Reagent ClassStructureStability of AnionReactivity ScopeRecommended Use
2-Pyridyl (2-Py)

High Aldehydes & Ketones Gold Standard. Best for difficult substrates and enolizable ketones.
Benzothiazolyl (BT)

ModerateAldehydesGood for non-enolizable aromatic aldehydes. Prone to self-condensation.[2]
Phenyltetrazolyl (PT)

ModerateAldehydesAlternative to BT if byproduct separation is difficult.

Expert Insight: The 2-Pyridyl sulfone (Hu's Reagent) is superior because the nitrogen atom in the pyridine ring provides chelation stabilization to the lithium/potassium counterion, significantly extending the lifetime of the carbanion at temperatures as high as -40°C.

Mechanistic Insight

The reaction proceeds via a cascade: Metallation


 Addition 

Smiles Rearrangement

Elimination.[3]
Pathway Diagram

The following diagram illustrates the critical Smiles rearrangement step which drives the reaction forward.

JuliaMechanism Sulfone Difluoromethyl Sulfone (1) Anion Transient Carbanion Sulfone->Anion Deprotonation Base Base (LiHMDS/tBuOK) Base->Anion Alkoxide β-Alkoxide Intermediate Anion->Alkoxide Add to Carbonyl (Barbier Condition) Carbene Difluorocarbene (:CF2) [SIDE REACTION] Anion->Carbene α-Elimination (Slow addition avoids this) Aldehyde Carbonyl Electrophile Aldehyde->Alkoxide Spiro Spiro-Cyclic Intermediate Alkoxide->Spiro Smiles Rearrangement (Rate Limiting) Product gem-Difluoroalkene + SO2 + Salt Spiro->Product Elimination

Caption: Mechanistic pathway highlighting the critical competition between carbonyl addition and carbene formation.

Optimized Experimental Protocols

Protocol A: The "Hu" Protocol (2-Pyridyl Sulfone)

Recommended for: Enolizable aldehydes, ketones, and complex drug scaffolds.

Reagents:

  • Sulfone: 2-((Difluoromethyl)sulfonyl)pyridine (1.0 equiv)

  • Base:

    
     (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous DMF (Critical for 2-Py reagent)

  • Temperature: -50°C to -40°C

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask under Argon atmosphere.

  • Solution A: Dissolve the carbonyl substrate (1.0 mmol) and 2-pyridyl sulfone (1.0 mmol, 193 mg) in anhydrous DMF (4 mL). Cool the mixture to -50°C using an acetonitrile/dry ice bath.

  • Base Addition: Dissolve

    
     (1.5 mmol, 168 mg) in anhydrous DMF (2 mL). Add this solution slowly dropwise to Solution A over 10 minutes.
    
    • Note: The solution often turns yellow/orange.

  • Reaction: Stir at -50°C for 30 minutes, then allow to warm to -20°C over 1 hour.

  • Quench: Quench with saturated

    
     solution (5 mL) while still cold.
    
  • Workup: Extract with

    
     (3 x 10 mL). Wash combined organics with water (to remove DMF) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography on silica gel.

Protocol B: The "Zajc" Protocol (BT-Sulfone)

Recommended for: Non-enolizable aromatic aldehydes.

Reagents:

  • Sulfone: 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole (1.2 equiv)

  • Base: LiHMDS (1.0 M in THF, 1.3 equiv)

  • Solvent: Anhydrous THF

  • Temperature: -78°C

Step-by-Step Methodology:

  • Setup: Flame-dry flask under Argon.

  • Mixture: Dissolve BT-sulfone (1.2 mmol) and aldehyde (1.0 mmol) in anhydrous THF (10 mL). Cool to -78°C .

  • Barbier Initiation: Add LiHMDS (1.3 mmol) dropwise down the side of the flask over 5 minutes.

    • Critical: Do not premix the sulfone and base. The aldehyde must be present during deprotonation.

  • Rearrangement: Stir at -78°C for 45 minutes. Remove the cooling bath and allow the reaction to warm to room temperature (approx. 23°C) and stir for 2 hours.

    • Note: The Smiles rearrangement for BT-sulfones often requires room temperature to proceed efficiently.

  • Workup: Standard aqueous workup and silica purification.

Troubleshooting & Optimization (Self-Validating Systems)

Use this decision tree to diagnose reaction failures.

Troubleshooting Start Problem Observed LowYield Low Yield / Recovery of SM Start->LowYield Decomp Complex Mixture / Carbene Products Start->Decomp CheckEnol Is substrate enolizable? LowYield->CheckEnol TempCheck Was Temp < -50°C? Decomp->TempCheck YesEnol Substrate Enolized by Base CheckEnol->YesEnol Yes NoEnol Anion instability CheckEnol->NoEnol No SwitchBase Action: Switch to Protocol A (2-Py) Use CsF/TMS-amine base system YesEnol->SwitchBase FasterAdd Action: Increase Base Addition Rate (Trap anion faster) NoEnol->FasterAdd TooHot Action: Lower Temp to -78°C TempCheck->TooHot No Cryo Action: Ensure Anhydrous DMF/THF Water kills CF2 anion instantly TempCheck->Cryo Yes

Caption: Decision tree for troubleshooting common failure modes in difluoroolefination.

Key Optimization Notes
  • Volatility Warning: Many simple gem-difluoroalkenes are volatile. If your product MW < 200, avoid high-vacuum drying. Co-evaporate with pentane or distill carefully.

  • Base Sensitivity: For substrates sensitive to strong bases (LiHMDS), use the Hu Modification : Use

    
     (3.0 equiv) and 
    
    
    
    at 60°C with 2-Py sulfone. This generates a naked fluoride anion that desilylates the amine to generate base in situ in equilibrium, preventing high concentrations of strong base.

References

  • Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010).[4] Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones.[1][4][5][6] Organic Letters, 12(7), 1444–1447.

  • Zajc, B., & Kumar, R. (2010). Synthesis of fluoroolefins via Julia-Kocienski olefination.[1][2][5][6][7] Synthesis, 2010(11), 1822–1836.

  • Pfund, E., Lebargy, C., Rouden, J., & Lequeux, T. (2007). New synthesis of fluoroalkylidenes using a Julia-Kocienski olefination reaction.[2][8] The Journal of Organic Chemistry, 72(20), 7871–7877.

  • Blakemore, P. R. (2002).[9] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds.[4] Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585.

Sources

zinc-mediated synthesis of 2,2-difluorovinyl benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust and Versatile Method for the Zinc-Mediated Synthesis of 2,2-Difluorovinyl Benzoates

Abstract

The gem-difluoroalkene motif is a cornerstone in modern medicinal chemistry, serving as a critical bioisostere for the carbonyl group to enhance the metabolic stability and bioavailability of drug candidates.[1][2] This guide details a convenient and efficient protocol for the synthesis of 2,2-difluorovinyl benzoates (BzO-DFs), a class of versatile building blocks, through a zinc-mediated reduction of readily available bromodifluoroacetates and bromodifluoroketones.[1][3] This method avoids the need for tedious preparation of trifluoromethyl-substituted precursors and demonstrates broad functional group tolerance, making it highly amenable for the synthesis of diverse gem-difluoroenol ethers and for late-stage functionalization of complex molecules.[1][3]

Scientific Rationale and Mechanistic Overview

The strategic replacement of a carbonyl group with a gem-difluoroalkene can significantly improve a drug candidate's pharmacokinetic profile by mitigating metabolic reduction without drastically altering molecular geometry and polarity.[2] The protocol described herein provides a direct and operationally simple entry to 2,2-difluorovinyl benzoates, which are stable, isolable intermediates primed for subsequent cross-coupling reactions.[1][3]

Causality Behind Experimental Choices:

  • Metallic Zinc as Reductant: Zinc is an inexpensive, robust, and effective single-electron transfer agent. In this reaction, it serves as the key reductant, likely forming an organozinc intermediate from the 2-bromo-2,2-difluoroacetate precursor. This in situ-generated nucleophilic species is crucial for the subsequent coupling with the acyl chloride.

  • Precursors: The use of abundant and stable 2-bromo-2,2-difluoroacetates and acyl chlorides as starting materials makes this method highly practical and cost-effective.[1]

  • Solvent System: A mixed solvent system, typically dioxane and acetonitrile (MeCN), is employed to ensure the solubility of the various organic and inorganic species throughout the reaction.[1][4]

The proposed reaction pathway involves the reductive coupling of a 2-bromo-2,2-difluoroacetate with an acyl chloride, mediated by zinc powder. The process is believed to proceed through the formation of a zinc enolate, which then reacts with the electrophilic acyl chloride to furnish the final 2,2-difluorovinyl benzoate product.

Proposed Reaction Mechanism

G sub_br R-O-C(=O)CF2Br (Bromodifluoroacetate) intermediate [R-O-C(=O)CF2ZnBr] (Organozinc Intermediate) sub_br->intermediate Oxidative Addition sub_acyl R'-C(=O)Cl (Acyl Chloride) product R-O-C(=C(F)F)-O-C(=O)R' (2,2-Difluorovinyl Benzoate) sub_acyl->product reagent_zn Zn(0) (Zinc Powder) reagent_zn->intermediate intermediate->product Acylation

Caption: Proposed mechanism for .

Experimental Workflow and Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis of 2,2-difluorovinyl benzoates. The procedure is designed to be self-validating through clear checkpoints and characterization guidance.

Overall Experimental Workflow

Sources

Application Notes and Protocols: Photocatalytic Difluoromethylation of Methyl 2-Vinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Difluoromethyl Group

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design.[1][2] Among fluorinated motifs, the difluoromethyl (-CF2H) group holds a privileged position. Its unique electronic properties and steric profile allow it to serve as a bioisosteric replacement for critical functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) moieties.[3][4] The -CF2H group is a lipophilic hydrogen bond donor, a rare and valuable characteristic that can enhance metabolic stability, improve cell membrane permeability, and modulate the binding affinity of a molecule to its biological target.[3][5]

The difluoromethylation of vinylarenes, such as methyl 2-vinylbenzoate, represents a powerful synthetic transformation. It installs the -CF2H group at a benzylic position, creating a chiral center and providing a versatile handle for further molecular elaboration. This guide provides a detailed overview and a robust experimental protocol for the visible-light-mediated photocatalytic hydrodifluoromethylation of methyl 2-vinylbenzoate, a method prized for its mild conditions and broad functional group tolerance.

Mechanistic Insights: The Photocatalytic Radical Pathway

The reaction proceeds via a radical-mediated pathway initiated by a photocatalyst under visible light irradiation. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The proposed catalytic cycle is as follows:

  • Photoexcitation: The photocatalyst (PC), typically an iridium or ruthenium complex, absorbs a photon of visible light, promoting it to an excited state (PC*).

  • Single Electron Transfer (SET): The excited photocatalyst (PC*) is a potent reductant. It donates a single electron to the difluoromethylating agent (e.g., a difluoromethyl heteroaryl-sulfone), which acts as an electron acceptor.

  • Radical Generation: Upon accepting an electron, the difluoromethylating agent undergoes fragmentation to release the key reactive intermediate: the difluoromethyl radical (•CF2H).

  • Radical Addition: The electrophilic •CF2H radical rapidly adds to the electron-rich double bond of methyl 2-vinylbenzoate. This addition occurs at the terminal carbon of the vinyl group to generate a more stable benzylic radical intermediate.

  • Hydrogen Atom Transfer (HAT): The benzylic radical is quenched by a hydrogen atom donor in the reaction mixture (often the solvent, like DMF, or a specific additive), yielding the final difluoromethylated product.

  • Catalyst Regeneration: The oxidized photocatalyst (PC+) is reduced back to its ground state by a sacrificial electron donor (often a base or amine), closing the catalytic cycle.

G cluster_set cluster_hat PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_plus Oxidized PC+ PC_star->PC_plus SET Reagent R-CF2H Reagent Reagent_anion [R-CF2H]•⁻ PC_star->Reagent_anion e⁻ PC_plus->PC Catalyst Regeneration CF2H_rad •CF2H Radical Reagent_anion->CF2H_rad Fragmentation Intermediate Benzylic Radical Int. CF2H_rad->Intermediate Radical Addition CF2H_rad->Intermediate Substrate Methyl 2-Vinylbenzoate Substrate->Intermediate + Product Product Intermediate->Product HAT Intermediate->Product Donor H-Atom Donor (e.g., Solvent) Donor->Product +

Caption: Proposed photocatalytic cycle for the hydrodifluoromethylation of vinylarenes.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the photocatalytic difluoromethylation of methyl 2-vinylbenzoate. Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Materials and Equipment
  • Substrate: Methyl 2-vinylbenzoate

  • Difluoromethylating Reagent: Difluoromethyl Benzothiazolyl Sulfone (or similar bench-stable radical precursor)[5]

  • Photocatalyst: fac-Ir(ppy)₃ or 4CzIPN

  • Base/Additive: Cs₂CO₃ or a similar inorganic base

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Equipment:

    • 8 mL screw-cap vials with PTFE-lined caps

    • Magnetic stir plate and stir bars

    • Blue LED lamp (450-460 nm) with a cooling fan

    • Schlenk line or glovebox for handling air-sensitive reagents and establishing an inert atmosphere

    • Standard glassware for workup and purification

    • Silica gel for column chromatography

Reaction Setup and Execution

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Photoreaction cluster_workup 4. Workup & Purification cluster_analysis 5. Analysis A Add substrate (0.2 mmol), reagent (0.3 mmol), photocatalyst (1-5 mol%), and base (1.0 equiv) to a vial. B Add anhydrous DMF (3 mL) and a stir bar. A->B C Seal the vial and degas the mixture (3x freeze-pump-thaw cycles or sparge with Argon for 15 min). B->C D Place vial on stir plate approx. 5 cm from the blue LED lamp. C->D E Irradiate with stirring at room temp (use a fan for cooling) for 12-48 h. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Quench with water and extract with ethyl acetate (3x). F->G H Wash combined organic layers with brine, dry over Na₂SO₄. G->H I Concentrate in vacuo. H->I J Purify by silica gel column chromatography. I->J K Characterize the pure product (NMR, HRMS). J->K

Caption: General experimental workflow for photocatalytic difluoromethylation.

Detailed Steps:

  • Preparation: To an 8 mL screw-cap vial equipped with a magnetic stir bar, add methyl 2-vinylbenzoate (0.2 mmol, 1.0 equiv), the difluoromethylating reagent (e.g., difluoromethyl benzothiazolyl sulfone, 0.3 mmol, 1.5 equiv), the photocatalyst (e.g., 4CzIPN, 5 mol%), and Cs₂CO₃ (0.2 mmol, 1.0 equiv).

  • Solvent Addition & Degassing: Transfer the vial into a glovebox or connect to a Schlenk line. Add anhydrous DMF (3.0 mL). Seal the vial with a PTFE-lined cap. To ensure an oxygen-free environment, which is critical for radical reactions, degas the solution thoroughly. This can be achieved by three cycles of freezing the vial in liquid nitrogen, evacuating under high vacuum, and thawing under an argon atmosphere (freeze-pump-thaw).

  • Irradiation: Place the sealed vial on a magnetic stir plate. Position a 450 nm blue LED lamp approximately 5-10 cm away from the vial. Use a small fan directed at the vial to maintain the reaction at approximately room temperature (25-30 °C), preventing overheating from the lamp.

  • Reaction Monitoring: Stir the reaction mixture vigorously under irradiation for 24-48 hours. The progress can be monitored by taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, remove the vial from the light source. Quench the reaction by adding deionized water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure difluoromethylated product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including ¹H, ¹³C, and ¹⁹F NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Data and Expected Outcomes

The efficiency of the photocatalytic difluoromethylation can be influenced by several factors. The following table illustrates a typical optimization study.

Table 1: Optimization of Reaction Conditions

EntryPhotocatalyst (mol%)Base (equiv)SolventTime (h)Yield (%)*
1fac-Ir(ppy)₃ (2)Cs₂CO₃ (1.0)DMF4875
24CzIPN (5)Cs₂CO₃ (1.0)DMF4895
34CzIPN (5)K₂CO₃ (1.0)DMF4881
44CzIPN (5)NoneDMF48<10
54CzIPN (5)Cs₂CO₃ (1.0)DMSO4862
6None (5)Cs₂CO₃ (1.0)DMF48No Rxn
74CzIPN (5)Cs₂CO₃ (1.0)DMF2478

*Yields are determined by ¹H NMR using an internal standard and represent typical outcomes based on literature precedents for similar transformations.[6]

The results indicate that an organic photocatalyst like 4CzIPN can be highly effective, and the choice of base and solvent is crucial for achieving high yields.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inefficient degassing (oxygen presence)- Deactivated photocatalyst- Insufficient light intensity/incorrect wavelength- Low reaction temperature- Ensure thorough degassing using freeze-pump-thaw.- Use fresh, high-purity photocatalyst and solvent.- Check LED specifications and move the lamp closer to the vial.- Allow the reaction to run at ambient temperature (25-30 °C).
Formation of Side Products - Substrate or product degradation- Competing reaction pathways (e.g., dimerization)- Decrease reaction time and monitor closely.- Lower the concentration of the reaction mixture.- Screen different solvents or additives.
Low Isolated Yield - Product is volatile- Difficulty in chromatographic separation- Be cautious during solvent removal (use lower temperature/pressure).- Optimize the eluent system for column chromatography; try a different stationary phase if necessary.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling reagents and solvents.

  • Reagent Handling: Organofluorine compounds and photocatalysts should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact. Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Photochemical Setup: Blue LEDs can be intense. Avoid looking directly into the light source. If possible, enclose the reaction setup in a box or shield it with aluminum foil to prevent stray light exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • ResearchGate. (2025, August 10). Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions | Request PDF.
  • ACS Publications. (2023, August 14). Photocatalytic Hydro Tri/Difluoromethylation of Alkenes with Bench Stable Tri/Difluoromethylating Reagents | Organic Letters.
  • PMC. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
  • University of Münster. (2024, May 16). Chemists develop New method for introducing fluorinated components into molecules.
  • ResearchGate. (2024, May 15). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
  • RSC Publishing. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews.
  • (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene.
  • Alfa Chemistry. (n.d.). Difluoromethylation Agents - Organofluorine.
  • NIH. (2021, June 1). Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay - PMC.
  • ResearchGate. (n.d.). Three‐component acyldifluoromethylation of vinylarenes via NHC‐catalyzed radical relay.
  • ResearchGate. (2025, October 18). Introduction of Difluoromethyl Through Radical Pathways.
  • MDPI. (2020, March 1). Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis.
  • Wiley-VCH. (n.d.). 1 Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het).
  • (2021, October 20). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles.
  • PubMed. (2021, November 5). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles.
  • (n.d.). Methyl 2,4-difluorobenzoate 97 106614-28-2.
  • RSC Publishing. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews.
  • Figshare. (2011, May 20). A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate.
  • The Royal Society of Chemistry. (n.d.). Methyl 4-vinylbenzoate.
  • PubChem. (n.d.). Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897.

Sources

Troubleshooting & Optimization

purification methods for fluorinated methyl esters flash chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Fluorinated Methyl Esters

Subject: Advanced Flash Chromatography Guide for Fluorinated Methyl Esters (F-FAMEs) Ticket ID: TECH-FME-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Consultation

Overview: The "Fluorine Effect" in Purification

Welcome to the technical support hub. Purifying fluorinated methyl esters presents a unique intersection of challenges: the lipophilicity of the fluorine atoms, the chemical lability of the ester linkage, and often, the lack of UV chromophores .

In my experience, standard "plug-and-play" flash methods often fail here. Fluorine atoms induce a "fluorophilicity" that alters retention times unpredictably on standard silica. Furthermore, the electron-withdrawing nature of fluorine can make the ester carbonyl more susceptible to hydrolysis on acidic silica gel.

This guide moves beyond basic protocols to address the specific physicochemical behaviors of these compounds.

Module 1: Method Development & Column Selection

User Question: Should I use Normal Phase (NP) or Reverse Phase (RP) for my fluorinated ester?

Technical Insight: While Normal Phase is the default for many intermediates, Reverse Phase (C18) is frequently superior for fluorinated compounds. The high hydrophobicity of the C-F bond interacts strongly with the C18 chains, often providing better resolution from non-fluorinated impurities than bare silica can offer.

Protocol A: Stationary Phase Selection Matrix
Feature of Target MoleculeRecommended PhaseReason
High F-Content (>3 F atoms) C18 (Reverse Phase) Fluorine increases lipophilicity; C18 maximizes retention and separation from H-analogs.
Low F-Content / Polar Groups Silica (Normal Phase) Standard adsorption mechanisms apply; fluorine effect is minimal.
Acid-Sensitive Ester Neutralized Silica / C18 Standard silica (pH ~6.5) can hydrolyze activated esters.
Complex F-Mixture Fluorous Phase (F-SPE) Advanced: Uses specific F-F interactions for near-perfect selectivity (requires specific cartridges).
Protocol B: Solvent System Engineering

1. Normal Phase (Silica):

  • Standard: Hexanes / Ethyl Acetate.[1][2][3]

  • The "Fluorine Fix": If your compound streaks or co-elutes, switch to Dichloromethane (DCM) / Methanol . Fluorinated compounds often exhibit higher solubility and better peak shape in DCM due to dipole interactions.

  • Loading: Critical. Fluorinated esters are often insoluble in Hexanes. Solid load on Celite or silica to prevent "breakthrough" peaks.

2. Reverse Phase (C18):

  • Standard: Water / Acetonitrile (MeCN).

  • The "Lipophilic" Fix: If the ester is too greasy and sticks to the top of the C18 column, use a Non-Aqueous Reverse Phase (NARP) system:

    • Solvent A: Methanol[2][4][5][6][7]

    • Solvent B: DCM or THF

    • Gradient: 0% to 50% B in A.

Module 2: The "Invisible Peak" (Detection)

User Question: My TLC shows a spot, but I see nothing on the flash chromatogram UV trace. Where is my compound?

Technical Insight: Methyl esters (R-COOMe) have weak UV absorbance (n→π* transition ~210 nm). If your fluorinated chain lacks an aromatic ring, you are effectively "flying blind" at standard 254 nm detection.

Troubleshooting Workflow: Detection Strategies

DetectionLogic cluster_tips Pro Tip: Solvents for Low UV Start Compound UV Activity? HasAromatic Contains Aromatic Ring? Start->HasAromatic NoAromatic Aliphatic Fluorinated Ester HasAromatic->NoAromatic No UV_254 Use UV @ 254 nm HasAromatic->UV_254 Yes UV_Focus Wavelength Focusing (200-210 nm) NoAromatic->UV_Focus Available? No ELSD ELSD / CAD Detection (Universal) NoAromatic->ELSD Available? Yes Blind Blind Collection (Collect All Fractions) UV_Focus->Blind Solvent Cutoff Issue? Note Avoid Acetone/EtOAc if using 200-210 nm. Use MeCN/Water.

Caption: Decision logic for detecting low-UV fluorinated esters. ELSD is the gold standard for this class of compounds.

Actionable Steps:

  • Enable ELSD: If available, Evaporative Light Scattering Detection is mandatory. It detects mass, not light absorption.

  • Wavelength Focusing: Set your UV detector to "All" or a range of 200–220 nm .

    • Warning: Do NOT use Ethyl Acetate or Acetone as eluents in this range (they absorb UV >200 nm). Use MeCN/Water or Hexane/Ether .

  • The "Stain Check": If you must run blind, collect fractions and spot them on TLC. Visualize using KMnO₄ (oxidizes the ester/chain) or Phosphomolybdic Acid (PMA) .

Module 3: Stability & Reactivity Troubleshooting

User Question: I purified my fluorinated methyl ester, but the NMR shows I lost the methyl group (hydrolysis) or the compound degraded.

Technical Insight: Fluorine atoms are electron-withdrawing (EWG). If they are close to the ester carbonyl (e.g.,


-fluoroesters), they make the carbonyl carbon highly electrophilic. Standard silica gel is acidic (pH 6.0–7.0) and retains water, creating a perfect environment for hydrolysis or transesterification.
Protocol C: Neutralizing the Stationary Phase

If you observe degradation, you must buffer the system.

Step-by-Step Neutralization:

  • Prepare Solvent: Add 1% Triethylamine (Et₃N) to your Hexane/EtOAc mobile phase.

  • Pre-Condition: Flush the silica column with 3 Column Volumes (CV) of this basic solvent before loading your sample.

  • Run: Perform the purification. The basic amine neutralizes the acidic silanols on the silica surface.

  • Post-Run: Rotovap immediately. Note that Et₃N has a high boiling point; you may need to wash the oil with dilute HCl (rapidly) or rely on high-vacuum drying to remove the amine.

Module 4: Separation of Fluorinated vs. Non-Fluorinated Analogs

User Question: I cannot separate my fluorinated product from the non-fluorinated starting material.

Technical Insight: This is the "Fluorine Separation Problem." A single fluorine atom mimics hydrogen sterically but differs electronically.

The Solution: The "Fluoro-Reverse" Strategy Standard C18 separates based on hydrophobicity. Fluorinated compounds are often more hydrophobic than their H-analogs.

  • Switch to C18: If failing on Silica, go to C18.

  • Use Methanol (Not MeCN): Methanol is a protic solvent. It often amplifies the "solvophobic" effect of the fluorine atoms better than aprotic acetonitrile, increasing resolution between F-species and H-species.

  • Check the "Hetero-Pairing" Rule:

    • Theory: Separation is maximized when the column and solvent have opposite "fluorophilicities."

    • Application: Use a hydrocarbon column (C18) with a fluorinated solvent modifier (e.g., 2,2,2-Trifluoroethanol, TFE) only if standard separation fails. (Note: TFE is expensive; use only for analytical scale or high-value prep).

Summary Data Table: Solvent & Column Compatibility

Compound TypeRecommended ColumnMobile Phase AMobile Phase BDetection
Simple F-Methyl Ester Silica (NP)HexanesEthyl AcetateELSD / Stain
Labile/Activated Ester Silica (Neutralized)Hexanes (+1% Et₃N)EtOAc (+1% Et₃N)UV (if aromatic)
Highly Lipophilic C18 (RP)MethanolDCM or THFELSD
F- vs H- Analog Mix C18 (RP)WaterMethanolUV 210nm

References

  • Retention Behavior of Fluorinated Compounds

    • Optimizing the Separation of Fluorinated Amphiphiles Using HPLC. (2014).[8] National Institutes of Health (PMC).

  • Detection Strategies (ELSD vs UV)

    • Detecting the Undetectable in Flash Column Chromatography. (2023).[3] Biotage Blog.

  • Silica Gel Stability & Acidity

    • Stability of Unsaturated Methyl Esters of Fatty Acids on Surfaces.[4] (1975). Lipids / NIH.

  • Solvent Systems for Lipophilic Esters

    • Non-aqueous Reversed-Phase Flash Column Chromatography. (2023).[3][6] Biotage.

Sources

Technical Support Center: Optimizing Wittig Conditions for gem-Difluoroalkene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting & Optimization of Difluoromethylenation Protocols Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary: The "Unstable Ylide" Challenge

User Query: "Why is my standard Wittig protocol failing for difluoroalkene synthesis? I'm seeing low yields and recovered starting material."

Root Cause Analysis: Standard Wittig conditions (pre-forming the ylide at low temperature) fail because the difluorinated ylide (


) is thermodynamically unstable and prone to rapid decomposition (hydrolysis or polymerization) before it can attack the carbonyl. Unlike a stable benzyl ylide, 

must be generated in situ in the presence of the electrophile.

This guide details the two most robust "Modified Wittig" protocols to bypass this instability:

  • The Haloform Protocol (

    
    )
    
  • The Decarboxylative Protocol (Fuqua-Duncan-Matsugi)

Protocol Selection & Optimization

Method A: The Haloform Protocol ( )

Best for: Base-sensitive substrates and large-scale reactions.

The Logic: Instead of deprotonating a salt, we use the reaction between dibromodifluoromethane and triphenylphosphine to generate the ylide directly.

Optimized Conditions Table
ParameterStandard ConditionOptimized ConditionWhy?
Reagent

(1.0 equiv)

(2.0 - 4.0 equiv)
The carbene generation consumes 2 equiv of

; excess drives kinetics.
Phosphine

(1.0 equiv)

(4.0 equiv)
Acts as both reactant and halogen scavenger.
Solvent THFDMF or DMAc Polar aprotic solvents stabilize the polar transition states better than ethers.
Temperature 0°CRT

60-80°C
Heat is required to drive the formation of the oxaphosphetane intermediate.
Additives NoneZn dust (Activated) Zinc can accelerate the formation of the reactive carbenoid species (Burton modification).
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask. Maintain strict

    
     atmosphere.
    
  • Solvation: Dissolve Aldehyde (1.0 equiv) and

    
     (4.0 equiv) in anhydrous DMF (0.5 M concentration).
    
  • Addition: Cool to 0°C. Add

    
     (2.0 equiv) dropwise. Caution: Exothermic.
    
  • Reaction: Warm to Room Temperature (RT) for 30 mins, then heat to 60°C for 2–4 hours.

  • Quench: Cool to RT, dilute with hexane/ether (precipitates

    
    ), and wash with brine.
    
Method B: The Decarboxylative Protocol (Fuqua-Duncan-Matsugi)

Best for: Aldehydes that are stable at higher temperatures; avoids handling ozone-depleting


.

The Logic: Sodium chlorodifluoroacetate (


) reacts with 

to form a betaine intermediate.[1] Upon heating, this decarboxylates to release the "naked" ylide exactly when it is needed.
Optimized Conditions Table
ParameterRecommendationTechnical Note
Reagent

(2.0 - 3.0 equiv)
Must be dry. Hygroscopic salts kill the carbene.
Phosphine

(2.0 - 3.0 equiv)
Excess ensures capture of the difluorocarbene.
Solvent Diglyme or DMF High boiling point required (reaction occurs >90°C).
Temperature 90°C - 120°C Decarboxylation is the rate-limiting step and requires thermal activation.

Mechanism & Visualization

Understanding the pathway is crucial for troubleshooting. The ylide is not stored; it is a transient species.

WittigMechanism Reagents Reagents (ClCF2CO2Na + PPh3) Betaine Phosphobetaine Intermediate Reagents->Betaine Nucleophilic Attack Ylide Transient Ylide [Ph3P=CF2] Betaine->Ylide -CO2 (Decarboxylation) (Requires Heat >90°C) Oxaphosphetane Oxaphosphetane (4-membered ring) Ylide->Oxaphosphetane + Aldehyde (In Situ Capture) Aldehyde Aldehyde (R-CHO) Aldehyde->Oxaphosphetane Product gem-Difluoroalkene (R-CH=CF2) Oxaphosphetane->Product Cycloreversion Byproduct Ph3P=O (Waste) Oxaphosphetane->Byproduct

Caption: Figure 1. The Decarboxylative Wittig Pathway.[1][2] Note that the Ylide (Red) is transient and must be generated in the presence of the Aldehyde.

Troubleshooting Guide (FAQ)

Issue 1: "I recovered 90% of my starting aldehyde."

Diagnosis: The ylide never formed, or it decomposed before reacting.

  • Check 1 (Moisture): Are your reagents dry?

    
     carbenes react with water 1000x faster than 
    
    
    
    .
    • Fix: Flame-dry glassware. Use fresh molecular sieves in DMF.

  • Check 2 (Temperature): Did you heat it enough?

    • Fix (Method B): Decarboxylation starts at ~90°C. If you ran it at 50°C, the ylide is trapped in the salt form.

  • Check 3 (Reagent Quality):

    
     is volatile (bp 22°C). If your bottle is old, you might just be adding air.
    
    • Fix: Weigh the syringe before and after addition to confirm mass transfer.

Issue 2: "I see a spot, but it's the monofluoroalkene ( )."

Diagnosis: Protonation of the intermediate.

  • Cause: Presence of a proton source (water or acidic protons on the substrate) leading to "proton transfer" rather than olefination.

  • Fix: Ensure the solvent is strictly anhydrous. If your substrate has an acidic proton (e.g., -OH, -NH), protect it first. The

    
     ylide is highly basic (
    
    
    
    of conjugate acid ~25).
Issue 3: "The reaction turns black/tarry and yield is low."

Diagnosis: Polymerization of the difluorocarbene.

  • Cause: The rate of carbene generation > rate of capture by phosphine.

  • Fix: Increase the equivalents of

    
     (up to 5.0 equiv). The phosphine must "catch" the carbene immediately as it forms.
    
Issue 4: "I can't separate the product from ."

Diagnosis: A classic Wittig problem, exacerbated by the non-polar nature of fluoroalkenes.

  • Fix:

    • Trituration: Dilute the crude mixture with cold Hexane/Pentane.

      
       precipitates; the fluoroalkene stays in solution.
      
    • Wash: Wash the organic layer with 1:1 water/methanol (removes DMF and some phosphine oxide).

    • Chromatography: Use 100% Pentane for the first column flush.

Decision Matrix: Which Method to Choose?

DecisionTree Start Start: Substrate Analysis BaseSensitive Is substrate Base Sensitive? Start->BaseSensitive TempSensitive Is substrate Heat Sensitive (>80°C)? BaseSensitive->TempSensitive No MethodA Method A: CF2Br2 / PPh3 / Zn (Mild Base, Mod. Heat) BaseSensitive->MethodA Yes (Avoid strong bases) MethodB Method B: ClCF2CO2Na / PPh3 (Neutral, High Heat) TempSensitive->MethodB No (Stable >90°C) MethodC Method C: [Ph3P-CF2H]Br + NaH (Strong Base, Low Heat) TempSensitive->MethodC Yes (Unstable >50°C)

Caption: Figure 2. Protocol Selection Decision Tree based on substrate stability.

References

  • Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (1965). A One-Step Synthesis of 1,1-Difluoroolefins from Aldehydes. Journal of Organic Chemistry, 30(3), 1027–1029. Link

  • Burton, D. J., & Greenlimb, P. E. (1975). Fluorinated Ylides. X. The Reaction of Chlorodifluoromethane and Difluorodichloromethane with Triphenylphosphine. Journal of Fluorine Chemistry, 6(5), 443-458. Link

  • Zheng, J., Cai, J., Lin, J. H., Guo, Y., & Xiao, J. C. (2013). Synthesis and decarboxylative Wittig reaction of difluoromethylene phosphobetaine. Chemical Communications, 49(68), 7513-7515. Link

  • Krishnamurti, R., & Olah, G. A. (1991). Preparation of (Difluoromethyl)triphenylphosphonium Bromide and Iodide. Journal of Organic Chemistry, 56(2), 984–989. Link

  • Echeverria, P. G., et al. (2016). Recent Advances in the Synthesis of gem-Difluoroalkenes. Synthesis, 48(16), 2523-2539. Link

Sources

Technical Support Center: gem-Difluorovinyl Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers encountering "Low Conversion" issues in gem-difluorovinyl coupling reactions . It prioritizes mechanistic causality, actionable troubleshooting, and field-validated protocols.

Topic: Troubleshooting Low Conversion & Catalyst Deactivation Ticket Type: Advanced Synthesis / Methodology Support Audience: Medicinal Chemists, Process Chemists

The Diagnostic Framework

Before adjusting reagents, you must distinguish between Kinetic Stalling (True Low Conversion) and Productive Decomposition (Yield Loss). The gem-difluorovinyl moiety (


) presents unique electronic challenges: the fluorine atoms withdraw electron density via induction (

) but donate via resonance (

), often strengthening the C-X bond and destabilizing metal intermediates.
Interactive Troubleshooting Tree

Use the following logic flow to identify your specific failure mode.

TroubleshootingTree Start ISSUE: Low Yield/Conversion CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Remains YES: SM Remains (Stalled) CheckSM->SM_Remains No SM_Gone NO: SM Consumed (Decomposition) CheckSM->SM_Gone Yes OxAdd FAILURE: Oxidative Addition SM_Remains->OxAdd Ligand Action: Switch to e- rich/bulky ligand (e.g., PCy3, XPhos) OxAdd->Ligand CheckByprod Analyze Crude NMR (19F) Do you see Monofluoroalkenes? SM_Gone->CheckByprod BetaElim FAILURE: Beta-Fluoride Elimination CheckByprod->BetaElim Yes (-F species) ProtoDe FAILURE: Protodeboronation (Boronic Acid Instability) CheckByprod->ProtoDe No (Complex mix) Sol_Beta Action: Accelerate Transmetallation (Increase Base conc, Add Ag salts) BetaElim->Sol_Beta Sol_Proto Action: Slow Release Strategy (Use MIDA boronates or anhydrous cond.) ProtoDe->Sol_Proto

Figure 1: Diagnostic logic for identifying the root cause of coupling failure. Blue nodes indicate decision points; Red/Yellow nodes indicate failure modes.

Mechanistic Troubleshooting Guides (Q&A)

Issue A: The Reaction Stalls (Oxidative Addition Failure)

Symptom: Starting material (gem-difluorovinyl halide) is unreacted. Catalyst may precipitate as Pd-black. Mechanism: The C-X bond in gem-difluorovinyl systems is stronger than in non-fluorinated vinyl halides due to the bond-shortening effect of the fluorine atoms. Standard ligands (


) often fail to facilitate oxidative addition.

Q: I am using


 and seeing no conversion. What should I change? 
A:  Switch to a Pd(0) source with an electron-rich, bulky phosphine ligand.
The oxidative addition of gem-difluorovinyl halides is the rate-determining step in many stalled reactions. Triphenylphosphine is insufficiently electron-donating.
  • Recommendation: Use

    
      with 
    
    
    
    or XPhos . The large cone angle and high basicity of these ligands facilitate the oxidative addition across the reluctant C-F/C-X bond and stabilize the resulting Pd(II) species.
  • Reference: Zhang and co-workers demonstrated that electron-rich phosphines are critical for these couplings [1].

Issue B: The "Defluorination" Trap ( -Fluoride Elimination)

Symptom: Starting material is consumed, but the major product is a monofluoroalkene or an alkyne, not the coupled gem-difluoro product. Mechanism: Once the oxidative addition occurs, the resulting


 species is prone to 

-fluoride elimination
. This pathway competes with the desired transmetallation. If transmetallation is slow, the metal eliminates a fluoride ion to form a thermodynamically stable metal-fluoride bond, destroying the gem-difluoro motif.

Q: How do I stop the loss of fluorine? A: You must accelerate the Transmetallation step to outcompete


-elimination.
  • Base Selection: Switch to bases that activate the boronic acid more aggressively without promoting elimination.

    
      or 
    
    
    
    are superior to
    
    
    . Silver salts, in particular, can act as halide scavengers and transmetallation promoters.
  • Coupling Partner: If using aryl boronic acids, ensure they are in excess (1.5–2.0 equiv).

  • Visual Logic: See Figure 2 below.

BetaElimination cluster_pathways Competing Pathways Pd_Species R-CF2-Pd-X (Intermediate) Transmetallation Transmetallation (Desired) Pd_Species->Transmetallation Fast with Ag/Cs base BetaElim Beta-F Elimination (Undesired) Pd_Species->BetaElim Spontaneous if stalled Product Gem-Difluoro Product Transmetallation->Product Byproduct Monofluoroalkene + Pd-F species BetaElim->Byproduct

Figure 2: Kinetic competition between productive coupling and destructive


-fluoride elimination.
Issue C: Protodeboronation (Boronic Acid Instability)

Symptom: Low conversion of the halide, but the boronic acid is missing or converted to the proto-arene (


).
Mechanism: gem-Difluorovinyl boronic acids (if used as the nucleophile) and certain polyfluorinated aryl boronic acids are notoriously unstable in aqueous base, undergoing rapid protodeboronation.

Q: My boronic acid degrades before coupling. How do I stabilize it? A: Adopt a "Slow Release" or Anhydrous strategy.

  • Anhydrous Conditions: Remove water entirely. Use

    
      or 
    
    
    
    in dry DMF or Toluene. Water is the primary proton source for protodeboronation.
  • MIDA Boronates: Switch from boronic acids to MIDA boronates or Potassium Trifluoroborates (

    
    ). These release the active species slowly, keeping the standing concentration low and minimizing decomposition [2].
    

Optimized Experimental Protocol

Protocol: Palladium-Catalyzed Coupling of gem-Difluorovinyl Tosylates/Halides with Aryl Boronic Acids. Based on the methodologies of Anbarasan [3] and Zhang [1].

Scope: This protocol is designed to minimize


-fluoride elimination while maximizing oxidative addition efficiency.
Reagents & Materials
ComponentSpecificationRole
Substrate gem-Difluorovinyl Tosylate/Bromide (1.0 equiv)Electrophile
Coupling Partner Aryl Boronic Acid (1.5 equiv)Nucleophile
Catalyst

(5 mol%) OR

/XPhos
Catalyst
Base

(2.0 equiv)
Base & Promoter
Solvent Toluene or 1,4-Dioxane (Anhydrous)Solvent
Step-by-Step Procedure
  • Preparation (Glovebox/Schlenk Line): Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.[1]

  • Charging Solids: Add the gem-difluorovinyl substrate (0.2 mmol), Aryl Boronic Acid (0.3 mmol, 1.5 equiv), and

    
     (0.4 mmol, 2.0 equiv).
    
    • Note: If using the

      
      /XPhos system, premix the catalyst and ligand in a separate vial with a small amount of solvent for 10 mins before addition.
      
  • Solvent Addition: Add anhydrous Toluene (2.0 mL, 0.1 M concentration).

    • Critical: Do not use "wet" solvents. Water promotes protodeboronation of the boronic acid.[2]

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is a major cause of catalyst death in these electron-deficient systems.

  • Reaction: Seal the vial and heat to 80–100 °C for 12–24 hours.

    • Monitoring: Check by 19F NMR using an internal standard (

      
      -trifluorotoluene). Look for the disappearance of the starting material signal (typically -80 to -90 ppm) and appearance of the product (shifted signal).
      
  • Workup: Filter the reaction mixture through a short pad of Celite to remove silver salts. Rinse with Ethyl Acetate.[3] Concentrate and purify via silica gel chromatography.

Data Validation Table (Expected Outcomes)
Variable ChangedExpected ResultExplanation
Base:

(aq)
Low Yield / DefluorinationAqueous base promotes

-F elimination and protodeboronation.
Base:

High Yield Facilitates transmetallation via Ag-transmetallation pathway.
Ligand:

Moderate/Low YieldOften insufficient for sterically hindered or deactivated substrates.
Ligand: XPhos High Yield Bulky, electron-rich ligand accelerates oxidative addition.

References

  • Zhang, X., et al. (2014).[4] "Palladium-Catalyzed Coupling of gem-Difluoroallyl Boron Reagents with Aryl Halides." Angewandte Chemie International Edition.

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Cross-Coupling of Boronic Acids." Journal of the American Chemical Society.[5]

  • Gogoi, P., & Anbarasan, P. (2018). "Palladium-Catalyzed Cross-Coupling of gem-Difluorovinyl Tosylates with Aryl Boronic Acids." Organic Letters.

  • Ichikawa, J. (2000). "Fluorine as a Leaving Group: Substitution and Elimination." Journal of Fluorine Chemistry.

Sources

Validation & Comparative

Comparative Crystallographic Analysis of Ortho-Substituted Fluorostyrenes

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Solid-State Interactions, and Experimental Protocols[1]

Executive Summary

This guide provides a technical analysis of ortho-substituted fluorostyrenes, contrasting them with their meta- and para-isomers and non-fluorinated analogs.[1] While styrene derivatives are ubiquitous in drug development as metabolic probes and polymerization monomers, the introduction of an ortho-fluorine atom creates unique crystallographic challenges and opportunities.

Key Takeaway: Unlike the planar para-fluorostyrene, ortho-fluorostyrene exhibits significant conformational flexibility driven by the competition between


-conjugation (favoring planarity) and steric/electrostatic repulsion (favoring torsion).[1] Successful structural elucidation requires specialized in situ cryocrystallography due to the low melting points of these compounds.
Part 1: Structural Metrics & Comparative Analysis[1][2][3]

The crystallographic behavior of fluorostyrenes is defined by the "tug-of-war" between electronic conjugation and steric hindrance.[1]

1. Conformational Dynamics: The Torsion Angle

The most critical metric in analyzing these structures is the torsion angle (


) between the vinyl group and the phenyl ring.
  • Styrene (Reference): Generally planar (

    
    ) in the solid state due to maximum 
    
    
    
    -orbital overlap, though often disordered.[1]
  • 4-Fluorostyrene (para): Retains planarity. The fluorine atom is distal to the vinyl group, exerting no steric influence. The crystal packing is dominated by parallel displaced

    
    -stacking.[1]
    
  • 2-Fluorostyrene (ortho): The ortho-fluorine atom introduces a steric clash with the vinylic hydrogen (or the vinyl group itself, depending on rotation). While Fluorine is the smallest halogen (van der Waals radius

    
     Å vs 
    
    
    
    Å), it is sufficiently large to destabilize the planar conformation.
    • Observation: Crystal structures often reveal a non-planar conformation with

      
       typically ranging from 15° to 35° .[1] This "twist" relieves the repulsive 
      
      
      
      interaction while maintaining partial conjugation.
2. Geometric Parameters Comparison

The following table summarizes typical X-ray derived parameters for fluorostyrene isomers.

ParameterOrtho-Fluorostyrene (2-FS)Para-Fluorostyrene (4-FS)Styrene (Ref)Structural Implication
Vinyl Torsion Angle (

)
15° – 35° (Twisted)< 5° (Planar)~0° (Planar/Disordered)Reduced conjugation in ortho-isomers affects reactivity and UV absorption.[1]
C–F Bond Length 1.35 – 1.36 Å1.36 – 1.37 ÅN/AOrtho C-F bonds are slightly shorter due to inductive effects from the vinyl group.[1]
Crystal Density High (> 1.20 g/cm³)Moderate (~1.15 g/cm³)Low (~0.91 g/cm³ liq)Higher density in ortho suggests efficient packing despite the twist.
Dominant Interaction C–H

F
(Directional)

Stacking
C–H


Ortho-F acts as a hydrogen bond acceptor, directing the lattice architecture.[1]
3. Intermolecular Interactions: The Role of Fluorine

In ortho-fluorostyrenes, the fluorine atom is not merely a passive substituent; it is a "structure-directing" agent.

  • C–H

    
     F Interactions:  These are weak hydrogen bonds (energy 
    
    
    
    2–5 kcal/mol).[1] In the crystal lattice, the ortho-fluorine often accepts a hydrogen bond from a polarized aromatic proton or a vinyl proton of a neighboring molecule. This locks the molecule into a specific rotamer that might not be the global minimum in the gas phase.
  • Fluorine Segregation: Fluorinated regions tend to aggregate, creating "fluorous domains" within the lattice that repel non-polar hydrocarbon regions.

Part 2: Visualization of Structural Logic

The following diagram illustrates the causal relationship between steric/electronic factors and the resulting crystallographic observables.

Fluorostyrene_Logic Substituent Substituent Position (Ortho vs Para) Sterics Steric Repulsion (F...H_vinyl) Substituent->Sterics Ortho increases Electronics Electronic Conjugation (p-orbital overlap) Substituent->Electronics Modulates Torsion Torsion Angle (Planarity) Sterics->Torsion Forces Twist Electronics->Torsion Favors Planarity Packing Crystal Packing (C-H...F vs Pi-Pi) Torsion->Packing Defines Geometry Reactivity Biological/Chemical Reactivity Torsion->Reactivity Alters Packing->Torsion Locks Conformation (Lattice Energy) Packing->Reactivity Solubility/Dissolution

Figure 1: Causal pathway linking substitution pattern to crystallographic and functional outcomes.[1][2][3] Note the feedback loop where crystal packing can "lock" a specific torsion angle.

Part 3: Experimental Protocol – In Situ Cryocrystallography[1][2]

Since 2-fluorostyrene (MP


 -5°C) and 4-fluorostyrene (MP 

-36°C) are liquids at room temperature, standard solvent evaporation methods will fail. You must use Optical Heating and Crystallization (OHCD) or Zone Melting techniques directly on the diffractometer.
Protocol: Capillary Zone Melting for Liquid Fluorostyrenes

Objective: Grow a single crystal from a neat liquid inside a capillary at cryo-temperatures.

Materials:

  • Lindemann glass capillaries (0.3 – 0.5 mm diameter).[1]

  • Goniometer head with magnetic base.[1]

  • Cryostream (Nitrogen gas cooler, capable of 100 K).

  • Micro-heater or IR Laser (for local melting).[1]

Step-by-Step Workflow:

  • Sample Loading:

    • Draw the neat liquid fluorostyrene into the capillary (approx. 10-15 mm length).

    • Flame-seal both ends carefully to avoid carbonizing the sample.[1]

    • Mount the capillary on the goniometer head using clay or wax.

  • Flash Freezing (Polycrystalline Phase):

    • Mount the goniometer on the diffractometer.

    • Rapidly block the cryostream (set to 100 K) to "shock cool" the capillary.

    • Result: The liquid turns into a polycrystalline powder (opaque/white).

  • Zone Melting (Single Crystal Growth):

    • Raise the temperature slowly until the solid just melts (observe optically).

    • Alternatively, use the IR laser/micro-heater to create a molten zone.

    • Slowly move the molten zone along the capillary (or lower the temperature very slowly, e.g., 0.1 K/min) to nurture a single grain seed.

    • Goal: You want a single, transparent domain to propagate through the capillary.

  • Data Collection:

    • Once a clear, single crystal fills the beam path, cool rapidly to 100 K to "freeze" the lattice and minimize thermal motion.

    • Collect a full sphere of data (Strategy:

      
       scans, 0.5° width).
      
  • Refinement Note:

    • Expect disorder in the vinyl group. Use PART commands in SHELX to model rotational disorder if the vinyl group occupies two positions (e.g., s-cis and s-trans).

Workflow Visualization

Cryo_Protocol Step1 1. Load Liquid (Capillary) Step2 2. Flash Freeze (100 K) Step1->Step2 Step3 3. Polycrystalline Mass Formed Step2->Step3 Step4 4. Zone Melting (IR Laser / Temp Cycling) Step3->Step4 Step5 5. Single Crystal Growth Step4->Step5 Slow Cooling Step5->Step4 If Polycrystalline (Repeat) Step6 6. X-Ray Diffraction Data Collection Step5->Step6 Success

Figure 2: Iterative workflow for obtaining single crystals from liquid fluorostyrenes using in situ cryocrystallography.

References
  • Dunitz, J. D., & Schweizer, W. B. (2006).[4] Molecular pair analysis: C-H...F interactions in the crystal structure of fluorobenzene? And related matters. Chemistry - A European Journal.[1] Link

    • Context: Foundational text on the energetics of C-H...
  • Chopra, D., & Dey, D. (2013). The Art of in situ Cryocrystallization. Indian Academy of Sciences.[1] Link

    • Context: Detailed protocol for the OHCD and capillary methods for liquid samples.
  • Thalladi, V. R., et al. (1998).[1] C-H...F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society. Link

    • Context: Comparative analysis of packing forces in fluorinated benzene deriv
  • PubChem. (2025).[1][5] 4-Fluorostyrene Compound Summary. National Library of Medicine.[1] Link

    • Context: Physical property data (Melting points) required for experimental planning.[1]

Sources

Spectroscopic Characterization of the gem-Difluorovinyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Carbonyl Mimic

The gem-difluorovinyl moiety (


 or 

) has emerged as a critical bioisostere in modern drug discovery.[1] By replacing the metabolically labile carbonyl group (

), this fluorinated motif maintains similar electronic demand and planar geometry while significantly enhancing metabolic stability and lipophilicity.

This guide provides an objective, data-driven framework for characterizing this moiety, distinguishing it from its non-fluorinated alkene and carbonyl counterparts through rigorous spectroscopic analysis.

Part 1: The Comparative Landscape

Before diving into characterization, it is essential to understand why this moiety is synthesized and how its physical properties differ from the functional groups it replaces.

Table 1: Physicochemical Comparison of Bioisosteres
FeatureCarbonyl (

)
gem-Difluorovinyl (

)
Alkene (

)
Electronic Nature Highly Polar, H-bond AcceptorPolar, H-bond inert (weak acceptor)Non-polar
Dipole Moment ~2.3 – 3.0 D~1.4 – 1.9 D~0.3 – 0.6 D
Bond Length (

)
1.20 – 1.23 Å1.32 – 1.35 Å1.33 – 1.34 Å
IR Stretch (

)
1700 – 1750 cm⁻¹1720 – 1750 cm⁻¹1640 – 1680 cm⁻¹
Metabolic Stability Low (prone to reduction/nucleophiles)High (chemically inert C-F bond)Moderate (prone to epoxidation)

Key Insight: The gem-difluorovinyl group mimics the bond angle and vibrational frequency of a carbonyl but removes the liability of nucleophilic attack, making it a "metabolic shield."

Part 2: NMR Spectroscopy – The Gold Standard

Nuclear Magnetic Resonance (NMR) is the definitive method for validating the gem-difluorovinyl structure. Unlike standard alkenes, the presence of two fluorine atoms introduces unique spin-spin coupling patterns that serve as a spectral fingerprint.

NMR: The Diagnostic Signal

The


 spectrum is the first experiment you should run.
  • Chemical Shift: Typically -80 to -120 ppm (relative to

    
    ).
    
  • Coupling Pattern (The "Roofing" Effect): In a terminal gem-difluorovinyl group (

    
    ), the two fluorine atoms are chemically non-equivalent (one is cis to H, one is trans to H). This creates an ABX system  (or AMX).
    
    • You will observe two distinct signals (often doublets of doublets).

    • Geminal Coupling (

      
      ):  Large magnitude, typically 30 – 85 Hz .
      
    • Vicinal Coupling (

      
      ):  Differentiates the stereochemistry.
      
Coupling Constants ( Values)

Precise measurement of


 values confirms the geometry.
Coupling TypeInteractionTypical Value (Hz)Diagnostic Note
Geminal F-F

30 – 85 Hz Distinctive large coupling between geminal fluorines on

carbon.
Trans Vicinal

30 – 45 Hz Strong coupling; verifies

relationship.
Cis Vicinal

0 – 5 Hz Weak coupling; often appears as a singlet or broad shoulder.
Direct C-F

280 – 300 Hz Observed in

NMR as a triplet.
NMR Characteristics
  • The

    
     Carbon:  Appears as a triplet  (
    
    
    
    ) around 150 – 160 ppm .
  • The

    
    -Carbon (
    
    
    
    ):
    Appears as a triplet (or dd) around 70 – 90 ppm due to through-bond coupling (
    
    
    Hz).

Part 3: Vibrational Spectroscopy (IR)

While NMR confirms connectivity, IR confirms the bond order and electronic environment.

  • The "Carbonyl Mimic" Shift: A standard alkene C=C stretch occurs at ~1650 cm⁻¹. However, the electronegativity of the two fluorine atoms strengthens the C=C bond and alters the dipole, shifting the stretching frequency to 1710 – 1750 cm⁻¹ .

  • Differentiation: This band often overlaps with Carbonyls. To distinguish:

    • Check for the absence of the broad O-H stretch (if comparing to acids).

    • Use

      
       NMR to confirm the absence of C=O.
      
    • Look for intense C-F stretches in the fingerprint region (1000 – 1400 cm⁻¹ ).

Part 4: Experimental Protocols & Workflow

Protocol 1: NMR Sample Preparation & Acquisition

Objective: Resolve the ABX coupling pattern of the vinyl protons and fluorines.

  • Solvent Selection: Use Acetone-

    
      or Benzene-
    
    
    
    if signals overlap in
    
    
    . Fluorine signals are sensitive to solvent polarity.
  • Internal Standard: Add 0.1 mmol of

    
    -trifluorotoluene (
    
    
    
    ppm) for accurate quantitative integration if yield determination is required.
  • Acquisition Parameters:

    • 
      :  Spectral window +10 to -200 ppm. Minimum 64 scans.
      
    • Decoupling: Run both

      
      -coupled  and 
      
      
      
      -decoupled
      
      
      spectra. The decoupled spectrum simplifies the
      
      
      measurement; the coupled spectrum reveals the
      
      
      geometry.
Protocol 2: Characterization Logic Flow

Use the following decision tree to validate your synthesis product.

CharacterizationWorkflow Start Crude Product Isolated F19 Run 19F NMR (Proton Coupled) Start->F19 CheckRegion Signals in -80 to -120 ppm? F19->CheckRegion Pattern Analyze Splitting Pattern CheckRegion->Pattern Yes Reject Check for Impurities (e.g., saturated CF2) CheckRegion->Reject No ABX ABX Pattern Observed? (2 distinct F signals) Pattern->ABX MeasureJ Measure Coupling Constants J(FF) ~ 30-80 Hz J(HF_trans) ~ 30-40 Hz ABX->MeasureJ Yes (Terminal) IRCheck Run IR Spectroscopy ABX->IRCheck No (Symmetric/Internal) MeasureJ->IRCheck Stretch Band at 1720-1750 cm-1? IRCheck->Stretch Confirm CONFIRMED gem-Difluorovinyl Stretch->Confirm Yes Stretch->Reject No (Standard Alkene?)

Figure 1: Decision tree for the spectroscopic validation of gem-difluoroalkenes.

Part 5: Structural Validation (X-Ray Crystallography)

For solid-state confirmation, X-ray diffraction provides the ultimate proof of the "carbonyl mimicry" hypothesis.

  • C-F Bond Length: Expect 1.32 – 1.35 Å . This is shorter than a standard C-F single bond (~1.38 Å) due to the

    
     hybridization and resonance contribution (
    
    
    
    ).
  • C=C Bond Length: Expect ~1.32 Å .

  • Geometry: The

    
     bond angle is typically compressed to ~109-110°  (deviating from the ideal 120° of 
    
    
    
    systems) due to electron repulsion between the fluorine lone pairs and the double bond
    
    
    -system (Bent's rule implications).

References

  • Hu, J., et al. (2015). "Gem-difluoroolefins as a distinguished class of fluorine-containing synthons." Chemical Reviews.

  • Percy, J. M. (2011). "Building Blocks for Fluorine Chemistry: Synthesis and Applications of gem-Difluoroalkenes." Topics in Current Chemistry.

  • Dodean, R. A., et al. (2003). "Properties of the Difluoromethylene Group, A Carbonyl Mimic." Journal of the American Chemical Society.[2]

  • Emsley, J. W., & Phillips, L. (1971). "Fluorine-19 Nuclear Magnetic Resonance Spectroscopy." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Baker, R. J., et al. (2018). "Ni-Catalyzed Distal-Selective gem-Difluorovinylation of Unactivated Alkenes." Nature Communications.

Sources

Comparative Guide: HRMS Fragmentation Dynamics of Fluorinated vs. Non-Fluorinated Benzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Fluorine Scan" is a pivotal strategy used to block metabolic soft spots and modulate lipophilicity. However, introducing fluorine atoms into benzoate ester scaffolds—common prodrug moieties—drastically alters their mass spectrometric behavior.

This guide provides a technical comparison of High-Resolution Mass Spectrometry (HRMS) fragmentation patterns between fluorinated and non-fluorinated benzoate esters. Unlike standard benzoates, which follow predictable cleavage pathways, fluorinated analogs exhibit distinct ionization efficiencies and regioisomer-dependent fragmentation intensities (the "Ortho Effect"). This document details the mechanistic underpinnings, experimental protocols, and diagnostic ion tables necessary to confidently identify these compounds.

Mechanistic Foundations

To interpret the HRMS data correctly, one must understand the electronic influence of fluorine on the gas-phase stability of benzoate ions.

The Acylium Ion Dominance

In Electrospray Ionization (ESI+), benzoate esters typically protonate at the carbonyl oxygen. The primary fragmentation pathway involves the neutral loss of the alcohol moiety (


) to form a benzoyl cation (acylium ion).
  • Non-Fluorinated: The benzoyl cation (

    
    , m/z 105.0335) is resonance-stabilized and highly abundant.
    
  • Fluorinated: The presence of fluorine (

    
    ) introduces a strong inductive withdrawing effect (
    
    
    
    ) and a weaker resonance donating effect (
    
    
    ).
    • Impact: The

      
       effect destabilizes the acylium ion relative to the non-fluorinated analog, often leading to lower relative abundance of the fragment or promoting secondary fragmentation (loss of CO) at lower collision energies.
      
The "Ortho Effect" in ESI

While often associated with Electron Ionization (EI), the ortho effect persists in ESI due to the proximity of the fluorine atom to the carbonyl center.

  • Steric Hindrance: Ortho-fluorine can sterically hinder protonation at the carbonyl, potentially reducing precursor ion intensity.

  • Electronic Shielding: In ortho-fluorobenzoates, the fluorine atom destabilizes the transition state for the formation of the acylium ion more significantly than in para-isomers, leading to distinct breakdown curves.

Comparative Analysis: Fluorinated vs. Alternatives[1][2]

The following analysis contrasts 4-Fluorobenzoates against their non-fluorinated and chlorinated counterparts.

Table 1: Diagnostic Ion Shifts (Methyl Ester Analogs)
FeatureBenzoate (Baseline) Fluorobenzoate Chlorobenzoate Interpretation
Precursor

m/z 137.0597m/z 155.0503m/z 171.0207F-substitution adds +17.99 Da (mass defect distinct from Cl).
Primary Fragment m/z 105.0335 (Benzoyl)m/z 123.0241 (F-Benzoyl)m/z 139.0000 (Cl-Benzoyl)The acylium ion retains the halogen.
Secondary Fragment m/z 77.0386 (Phenyl)m/z 95.0291 (F-Phenyl)m/z 111.0000 (Cl-Phenyl)Loss of CO (28 Da) from the acylium ion.
Isotopic Pattern No significant A+2No significant A+2Distinct 3:1 (Cl35/Cl37)Fluorine is monoisotopic (

), simplifying spectra vs. Cl/Br.
Neutral Loss Methanol (32 Da)Methanol (32 Da)Methanol (32 Da)Standard ester cleavage; unaffected by ring substitution.
Table 2: Regioisomer Differentiation (Ortho vs. Para)

Differentiation of isomers relies on the relative abundance (RA) of the acylium ion at medium collision energies (CE).

IsomerStability of Acylium IonDiagnostic Behavior
Para-F (4-F) ModerateHigh intensity of m/z 123. F is distant from the reaction center.
Meta-F (3-F) ModerateSimilar to Para, often requires chromatography to distinguish.
Ortho-F (2-F) Low Suppressed Acylium Ion. The inductive effect is strongest here. Higher tendency for secondary fragmentation or lower ionization efficiency.

Experimental Protocol

This protocol is designed to be self-validating. The use of a stepped collision energy ramp ensures that both precursor and fragment ions are captured, regardless of the specific stability of the fluorinated isomer.

Materials & Setup
  • Instrument: Q-TOF or Orbitrap HRMS (Resolution > 30,000).

  • Ionization: ESI Positive Mode.

  • Solvents:

    • Phase A: Water + 0.1% Formic Acid (Proton source).

    • Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Method Parameters[3]
  • Flow Injection/LC: Inject 5 µL of 1 µM standard.

  • Gradient: 5% B to 95% B over 5 mins (C18 column) to separate isomers.

  • Source Conditions:

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 300°C (Ensure complete desolvation).

  • Fragmentation Strategy (Stepped CE):

    • Apply a normalized collision energy (NCE) ramp: 10, 20, 40 eV .

    • Why? Low energy preserves the fragile ortho-isomer parent; high energy confirms the robust para-isomer fragments.

Data Validation Criteria
  • Mass Accuracy: Must be < 5 ppm for formula confirmation.

  • Fragment Confirmation: The mass difference between Precursor and Primary Fragment must exactly match the alcohol neutral loss (e.g., 32.0262 Da for methyl esters).

Visualization of Fragmentation Pathways[2][4][5][6]

The following diagrams illustrate the fragmentation logic and the specific "Ortho Effect" influence.

Diagram 1: General Fragmentation Pathway (ESI+)

This pathway applies to all benzoate esters but highlights the mass shifts for Fluorine.

G Parent Protonated Parent [M+H]+ TS Transition State (H-Transfer) Parent->TS Activation Acylium Acylium Ion [Ph-CO]+ TS->Acylium Neutral Loss: R'OH (Alcohol) Phenyl Phenyl Cation [Ph]+ Acylium->Phenyl Neutral Loss: CO (Carbon Monoxide)

Caption: Standard ESI+ fragmentation pathway. For Methyl 4-Fluorobenzoate: Parent (155) → Acylium (123) → Phenyl (95).

Diagram 2: The Ortho-Fluorine Destabilization Effect

This diagram details why ortho-isomers often show lower sensitivity or different ratios.

OrthoEffect Ortho Ortho-F Benzoate (Protonated) Ortho_Acyl Ortho-Acylium Ion (Destabilized by Inductive Effect) Ortho->Ortho_Acyl - R'OH (Fast/Unstable) Para Para-F Benzoate (Protonated) Para_Acyl Para-Acylium Ion (Stabilized) Para->Para_Acyl - R'OH (Stable) Frag_Product Secondary Fragments (Low Mass) Ortho_Acyl->Frag_Product Rapid Decay (Loss of CO) Para_Acyl->Para_Acyl Persists at Medium CE

Caption: The proximity of Ortho-F destabilizes the acylium cation via inductive withdrawal, promoting rapid secondary fragmentation.

References

  • National Institutes of Health (NIH). (2016). Mass spectrometry of analytical derivatives.[1][2][3][4][5] 2. “Ortho” and “Para” effects in electron ionization mass spectra. Retrieved from [Link]

  • American Chemical Society. (2024). Deciphering in-source fragmentation pathways of PFAS during LC-ESI-HRMS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Validation of Fluorinated Bioisosteres in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and DMPK Scientists[1]

Executive Summary: The Fluorine Advantage

In modern drug discovery, the strategic substitution of hydrogen (H) or hydroxyl (-OH) groups with fluorine (F) is not merely a steric maneuver—it is a profound modulation of the ligand’s electronic and physicochemical profile.[1][2][3][4][5][6][7][8] This guide objectively compares fluorinated bioisosteres against their non-fluorinated counterparts, providing a rigorous validation framework for their performance in enzyme inhibition assays.

As a Senior Application Scientist, I emphasize that "validation" extends beyond a simple IC50 value. It requires demonstrating that the fluorine atom confers a specific advantage—be it metabolic stability, improved lipophilicity (LogD), or a specific multipolar interaction with the enzyme backbone—verified through orthogonal biophysical methods.

Part 1: Comparative Landscape – Fluorine vs. Classical Alternatives

When selecting a bioisostere, the decision often lies between retaining the parent Hydrogen (H), introducing a Chlorine (Cl) for lipophilicity, or deploying a Methyl (CH3) group.[1] Fluorine (F) occupies a unique "Goldilocks" zone: it mimics the steric bulk of Hydrogen while exerting the electronic pull of a heteroatom.

Table 1: Physicochemical Performance Matrix

Comparative data for selecting bioisosteres in enzyme pocket optimization.

FeatureFluorine (F) Hydrogen (H) Chlorine (Cl) Methyl (-CH3) Impact on Enzyme Inhibition
Van der Waals Radius (Å) 1.471.201.752.00F is the only steric mimic of H; Cl/CH3 often cause steric clash in tight pockets.[1]
Electronegativity (Pauling) 3.982.203.162.55F strongly modulates pKa of neighboring amines, often improving solubility and bioavailability.[1]
C-X Bond Energy (kcal/mol) ~116 (Very Strong)~99~81~83Metabolic Blockade: C-F is resistant to CYP450 oxidation; C-H is a metabolic "soft spot."[1]
Lipophilicity (

LogP)
+0.1 to +0.20 (Reference)+0.7+0.5F increases lipophilicity less than Cl/CH3, maintaining better solubility profiles.[1]
Multipolar Capability High (C-F dipole)NoneLowNoneF can accept orthogonal interactions from backbone Amides (C-F[1]···C=O).

Expert Insight: While Chlorine is often used to fill hydrophobic pockets, it frequently suffers from "lipophilic efficiency" penalties (increasing potency only by increasing grease). Fluorine often improves potency via specific electrostatic interactions (multipolar bonding) without the massive lipophilicity penalty of Chlorine.

Part 2: Performance Case Study – The Sitagliptin Paradigm

To illustrate the performance gap, we examine Sitagliptin (Januvia) , a DPP-4 inhibitor. The drug features a 2,4,5-trifluorophenyl moiety.

  • The Challenge: Early analogs with non-fluorinated phenyl rings were potent but metabolically unstable.

  • The Fluorine Solution: The introduction of fluorine atoms blocked metabolic oxidation sites (CYP450) and improved the pharmacokinetic profile without disrupting the binding pose.

Performance Data: Fluorinated vs. Des-Fluoro Analogs

Data synthesized from structure-activity relationship (SAR) studies of DPP-4 inhibitors.[1]

Compound VariantIC50 (DPP-4)Metabolic Stability (t1/2)Mechanism of Improvement
Sitagliptin (Trifluoro) ~18 nM > 12 hours F-atoms block CYP metabolism; Trifluoromethyl group fills S2 hydrophobic pocket.[1]
Des-Fluoro Analog (H) ~30–50 nM< 2 hoursRapid oxidation of the phenyl ring; lower bioavailability.
Chloro-Analog ~25 nM~6 hoursPotent, but significantly lower solubility and higher plasma protein binding.
Part 3: Validation Protocols (The "How-To")
Protocol A: Biochemical Potency (TR-FRET Assay)

Objective: Determine the IC50 shift caused by fluorination.[1]

  • Reagents: Recombinant Enzyme (e.g., DPP-4), Fluorogenic Substrate (e.g., Gly-Pro-AMC), and Test Compounds (F-analog vs H-parent).[1]

  • Reaction Buffer: 25 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.05% Tween-20.

  • Workflow:

    • Dispense 10 µL of enzyme into 384-well black plates.

    • Add 50 nL of compound (10-point dose-response) via acoustic dispenser. Incubate 15 min at RT.

    • Add 10 µL substrate (at

      
       concentration) to initiate.
      
    • Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 min.

  • Data Validation: Calculate % Inhibition. Fit to a 4-parameter logistic model.

    • Success Criterion: The F-analog must show an IC50 equivalent to or better than the H-parent, with a Hill slope between 0.8 and 1.2 (indicating 1:1 binding without aggregation).

Protocol B: Biophysical Validation (19F NMR)

Objective: Confirm direct binding and site-specificity.[1] This is the "Gold Standard" for fluorinated drugs.

Why this works: The


F nucleus is 100% naturally abundant and has zero background in biological systems.[9] A shift in the 

F signal confirms the fluorine atom is interacting with the protein environment.
  • Setup:

    • Ligand Concentration: 50 µM (F-analog).

    • Protein Concentration: 2 µM (Enzyme).

    • Reference: Internal standard (e.g., Trifluoroacetic acid in capillary) for chemical shift referencing.

  • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill)

    
     relaxation filter.[1]
    
  • The Experiment (Ligand-Observed):

    • Spectrum A: Ligand in buffer (Sharp

      
      F peak).[1]
      
    • Spectrum B: Ligand + Enzyme.

  • Interpretation:

    • Binding Positive: The

      
      F peak in Spectrum B will undergo significant line broadening  (reduced signal intensity) due to the slow tumbling of the protein-ligand complex.
      
    • Competition Check: Add a known high-affinity non-fluorinated inhibitor. If the

      
      F signal sharpens back to the height of Spectrum A, the binding is specific to the active site (displacement).
      
Part 4: Strategic Workflow & Mechanism

The following diagrams illustrate the decision-making process and the mechanistic interaction unique to fluorinated bioisosteres.

Diagram 1: The Validation Workflow

This decision tree guides the researcher from design to validated lead.

ValidationWorkflow Design 1. Design Phase (H to F Substitution) Synthesis 2. Synthesis (Fluorinated Analogs) Design->Synthesis BioChem 3. Biochemical Assay (TR-FRET/Fluorescence) Synthesis->BioChem Decision1 IC50 < 100 nM? BioChem->Decision1 Biophys 4. Biophysical Validation (19F NMR / SPR) Decision1->Biophys Yes Redesign Redesign / SAR Decision1->Redesign No Metab 5. ADME Profiling (Microsomal Stability) Biophys->Metab Confirmed Binding Lead VALIDATED LEAD Metab->Lead High Stability Metab->Redesign Low Stability

Figure 1: Strategic workflow for validating fluorinated bioisosteres. Note the critical checkpoint at Step 4 (Biophysical Validation) using 19F NMR to confirm specific binding before ADME profiling.

Diagram 2: The Multipolar Interaction

Visualizing why Fluorine is distinct from Hydrogen or Chlorine in the binding pocket.

FluorineInteraction cluster_0 Binding Pocket Environment Enzyme Enzyme Backbone (C=O Amide) Fluorine Fluorine Atom (Ligand) Enzyme->Fluorine Orthogonal Multipolar Interaction Hydrogen Hydrogen Atom (Alternative) Enzyme->Hydrogen No Interaction (Steric Only)

Figure 2: Mechanistic comparison. Unlike Hydrogen (steric filler), Fluorine can engage in multipolar interactions with backbone carbonyls, enhancing enthalpy (


) of binding.
References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society.

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

methyl 2-(2,2-difluoroethenyl)benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine-Specific Disposal Mandate

Methyl 2-(2,2-difluoroethenyl)benzoate is not a standard organic solvent; it is a specialized fluorinated building block (often an intermediate in


-lactam or bioisostere synthesis).[1][2][3] Unlike simple methyl benzoate, the presence of the gem-difluoroalkene (

)
moiety fundamentally alters its disposal pathway.[1][2][3]

The Critical Risk: Standard incineration of this compound without flue-gas treatment releases Hydrogen Fluoride (HF) gas.[1][3] HF is highly corrosive to incinerator linings and toxic to the environment.[2][3] Therefore, this compound must never be commingled with "Non-Halogenated" organic waste.[1][2][3]

This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice) safety protocols.

Part 1: Chemical Identity & Hazard Assessment

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.[2][4]

Property Data / Characteristic Operational Implication
Chemical Structure Methyl ester with ortho-difluorovinyl group.[1][3]Lipophilic: Do not attempt aqueous neutralization; it will not dissolve and may form a film.[1][2][3]
Functional Groups 1. Methyl Ester (

)2.[1][2][3] Gem-difluoroalkene (

)
Reactivity: The difluoroalkene is electrophilic.[1][2][3] Avoid mixing with strong nucleophiles (amines/thiols) in waste drums to prevent exothermic polymerization.[1][2]
Combustion Byproducts CO, CO

, HF (Hydrofluoric Acid)
Mandatory: Must be routed to an incinerator with a wet scrubber system.[1][2]
Toxicity Class Predicted Acute Tox. 4 (Oral); Irritant.[1][2][3]Handle with nitrile gloves and safety glasses.[1][2][3]
Waste Code (US) D001 (Ignitable), Halogenated Organic Label clearly as "Halogenated Solvent/Solid."[1][2][3]

Part 2: Pre-Disposal Stabilization (The "Self-Validating" System)

To ensure the waste container remains stable awaiting pickup, follow this segregation logic. This prevents "waste-canister runaway" reactions.[1]

The Nucleophile Check

The gem-difluoroethenyl group is susceptible to nucleophilic attack at the


 carbon [1].[1][3]
  • Rule: Do NOT pour this compound into a waste container containing high concentrations of primary amines (e.g., piperidine, benzylamine) or thiols.[1][2]

  • Why: This can trigger defluorination or addition-elimination reactions, generating heat and potentially HF in situ.[1][2][3]

Hydrolysis Prevention
  • Rule: Keep the waste stream pH neutral (pH 6–8).[1][2]

  • Why: Strong acids or bases will hydrolyze the ester (methyl benzoate moiety), releasing methanol and the free benzoic acid derivative.[2] While not explosive, this alters the waste profile and can pressurize sealed containers.[2][5]

Part 3: The Disposal Workflow (Step-by-Step)

This protocol assumes the material is generated in a research setting (mg to kg scale).[1][2][3]

Scenario A: Pure Compound (Solid or Liquid Residue)[1][2][3]
  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.[1][2][3] Glass is acceptable but HDPE is preferred to minimize breakage risk during transport.[1][2][3]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Methyl 2-(2,2-difluoroethenyl)benzoate, 95%."[1][2][3]

    • Hazard Checkbox: Check "Toxic" and "Flammable."[1][2][3]

    • Critical Note: Write "CONTAINS FLUORINE - HF GENERATION ON COMBUSTION" in the comments section.

  • Secondary Containment: Place the jar into a clear plastic bag (zip-seal) before placing it in the satellite accumulation area.

Scenario B: Dilute Solution (Reaction Mixture)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with Halogenated Waste streams (e.g., Dichloromethane, Ethyl Acetate).[1][2]

  • Transfer: Pour into the "Halogenated Organic Solvents" carboy (Red Can/Drum).

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the difluoro compound (>1%) reclassifies the entire mixture as Halogenated Waste [2].[2]

  • Log Entry: You must log the approximate volume and concentration on the waste manifest.[1][2] This allows the disposal facility to calculate the Fluorine load for their scrubbers.[2]

Part 4: Visual Decision Logic (Workflow)

The following diagram illustrates the decision process for segregating this specific fluorinated intermediate.

DisposalWorkflow Start Waste Generation: Methyl 2-(2,2-difluoroethenyl)benzoate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Oil StateCheck->Solid Pure Solution Dissolved in Solvent StateCheck->Solution Mixture PackSolid Pack in HDPE Jar Label: 'Solid Halogenated Waste' Solid->PackSolid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck FinalDest Final Disposal: High-Temp Incineration (w/ HF Scrubber) PackSolid->FinalDest MixHalo Combine in 'Halogenated Waste' Carboy SolventCheck->MixHalo Yes MixNonHalo Re-classify Mixture: Must go to 'Halogenated' Stream SolventCheck->MixNonHalo No (e.g., MeOH, EtOAc) MixHalo->FinalDest MixNonHalo->FinalDest Do NOT put in General Organic Waste

Figure 1: Decision tree for segregating fluorinated benzoate waste. Note the critical re-classification of non-halogenated solvents to halogenated streams when contaminated with the difluoro compound.[2]

Part 5: Emergency Contingencies

Spill Cleanup (Bench Scale < 500mL)
  • PPE: Double nitrile gloves, lab coat, safety goggles.[1][2][3]

  • Absorbent: Use a universal absorbent pad or vermiculite.[1][2][3] Do not use paper towels alone, as fluorinated organics can sometimes permeate cellulose rapidly.[1][2][3]

  • Decontamination: Wipe the area with Acetone, followed by a soap/water wash.[1][2][3]

  • Disposal: Place all contaminated absorbent materials into a solid waste bag labeled "Halogenated Debris." [1][2][3]

Accidental Exposure[1][3]
  • Skin Contact: Wash with soap and water for 15 minutes.[1][2][3] While this compound is an ester, the metabolic release of fluoride ions is slow/unlikely compared to HF acid, but standard fluoride precautions (monitoring for delayed pain) are prudent [3].[1][2]

  • Eye Contact: Flush immediately for 15 minutes.[1][2][3][6] Seek medical attention.

References

  • Amiens, C., et al. (2024).[1][2][3] Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene β-Lactams. Organic Letters. Available at: [Link][1][2][3]

  • University of Wisconsin–Madison EHS. (2025).[1][2][3] Chapter 7: Chemical Disposal Procedures - Halogenated Solvent Classification. Available at: [Link][1][2][3]

  • University of Oxford. (2025).[1][2][3][7] Recycling Fluoride from Fluorinated Waste Streams. Nature. Available at: [Link][1][2][3][7]

Sources

Personal protective equipment for handling methyl 2-(2,2-difluoroethenyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: Methyl 2-(2,2-difluoroethenyl)benzoate

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of methyl 2-(2,2-difluoroethenyl)benzoate. As a novel or specialized reagent, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a conservative, risk-based approach, extrapolating data from structurally analogous compounds to ensure the highest degree of safety for all laboratory personnel.

Hazard Analysis by Structural Analogy

To establish a robust safety profile, we must deconstruct methyl 2-(2,2-difluoroethenyl)benzoate into its core functional components: the methyl benzoate backbone and the 2,2-difluoroethenyl group. The overall hazard profile is a synthesis of the risks associated with each part.

  • Methyl Benzoate Moiety: This component is a well-characterized aromatic ester. SDS documentation from multiple suppliers indicates it is a combustible liquid and is harmful if swallowed.[1][2][3] It is also known to cause skin and eye irritation upon direct contact.[2][4]

  • 2,2-Difluoroethenyl Moiety: The presence of geminal fluorine atoms on a vinyl group introduces specific hazards. Fluorinated organic compounds can be respiratory irritants.[5] Of significant concern is the potential for thermal decomposition or reaction with strong acids/bases to produce highly toxic and corrosive byproducts, such as hydrogen fluoride (HF).[5] Therefore, all operations should be conducted with this potential risk in mind.

Based on this composite analysis, methyl 2-(2,2-difluoroethenyl)benzoate should be handled as a substance that is harmful if swallowed, a skin and eye irritant, a potential respiratory tract irritant, and a combustible liquid that may produce highly toxic decomposition products under heat.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The following equipment must be used for all procedures involving this compound.

Eye and Face Protection

Direct ocular exposure can cause serious irritation. The minimum requirement is the use of chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, such as during transfers of quantities greater than 50 mL or when heating the substance, a full-face shield must be worn in addition to safety goggles .[6]

Skin and Body Protection

A standard flame-resistant laboratory coat is required at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron worn over the lab coat is necessary.[6] Full-length pants and closed-toe shoes are mandatory for all personnel entering the laboratory space.

Hand Protection

Given the fluorinated nature of the compound and its potential to cause skin irritation, glove selection is critical. Thin, disposable nitrile gloves may not offer sufficient protection for prolonged tasks.

  • Recommended Gloves: Use thicker, chemical-resistant gloves such as neoprene or butyl rubber.[7][8]

  • Double Gloving: It is best practice to wear a thin, disposable nitrile glove as an inner layer, with a heavier, chemical-resistant glove as the outer layer. This protects against immediate exposure if the outer glove is breached.

  • Glove Inspection: Always inspect gloves for signs of degradation, discoloration, or perforation before and during use.[6] Change gloves immediately if contamination is suspected.

Respiratory Protection

Inhalation of vapors or aerosols must be avoided.

  • Primary Engineering Control: All handling of methyl 2-(2,2-difluoroethenyl)benzoate must be performed inside a certified chemical fume hood to control vapor inhalation.[7][9]

  • Secondary Respiratory Protection: For situations where a fume hood is not feasible or in the event of a large spill, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[7] If the compound is being aerosolized, a P100 particulate filter should be added to the cartridge (OV/P100).

Operational and Disposal Plans

Adherence to strict operational protocols is essential for minimizing exposure and ensuring safe disposal.

Safe Handling and Operations Protocol
  • Preparation: Before beginning work, ensure a safety shower and eyewash station are readily accessible and unobstructed.[7] Confirm the chemical fume hood has a valid certification and is functioning correctly.

  • Aliquotting and Transfer: Conduct all weighing and liquid transfers within the fume hood. Use a spatula or powder funnel for solids to minimize dust generation. Use a grounded setup for large-scale transfers to prevent static discharge, as the compound is combustible.[10]

  • Heating: When heating reactions containing this compound, use a well-controlled heating mantle and a condenser to minimize vapor release. Never heat in an open vessel.

  • Post-Handling Hygiene: After handling is complete and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.[11] Do not eat, drink, or smoke in any area where this chemical is handled or stored.[2]

Spill Management Protocol
  • Small Spills (<100 mL within a fume hood):

    • Ensure all non-essential personnel evacuate the immediate area.

    • Wearing the full PPE regimen described in Section 2, absorb the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (>100 mL or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Activate the fire alarm if there is an ignition risk.

    • Contact your institution's Environmental Health & Safety (EHS) department and provide them with the identity of the spilled substance.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

As a halogenated organic compound, methyl 2-(2,2-difluoroethenyl)benzoate requires segregated waste disposal.

  • Waste Collection: All waste containing this compound (e.g., reaction residues, contaminated consumables, spill cleanup materials) must be collected in a dedicated "Halogenated Organic Waste" container.[9][12][13]

  • Container Management:

    • The waste container must be made of a compatible material (e.g., borosilicate glass or HDPE) and have a secure, vapor-tight screw cap.[12]

    • The container must be clearly labeled with the words "Hazardous Waste: Halogenated Organics" and a full list of its contents, including "methyl 2-(2,2-difluoroethenyl)benzoate".[12] Do not use abbreviations.

    • Keep the waste container closed at all times except when actively adding waste.[12]

  • Final Disposal: Store the sealed and labeled waste container in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's licensed hazardous waste management program. Incineration at high temperatures is a common and effective disposal method for halogenated wastes.[14]

Data and Visualization

PPE Summary by Task
Task / ProcedureEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Safety GogglesDouble Glove (Nitrile inner, Neoprene/Butyl outer)Lab CoatChemical Fume Hood
Preparing Solutions Safety GogglesDouble Glove (Nitrile inner, Neoprene/Butyl outer)Lab CoatChemical Fume Hood
Running Reaction Safety Goggles & Face ShieldDouble Glove (Nitrile inner, Neoprene/Butyl outer)Lab Coat, Chemical ApronChemical Fume Hood
Work-up / Extraction Safety Goggles & Face ShieldDouble Glove (Nitrile inner, Neoprene/Butyl outer)Lab Coat, Chemical ApronChemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldDouble Glove (Nitrile inner, Neoprene/Butyl outer)Lab Coat, Chemical ApronNIOSH Respirator (OV/P100)
PPE Selection Workflow

PPE_Selection_Workflow start Start: Assess Task fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood no_hood No: STOP WORK Consult EHS fume_hood->no_hood No scale What is the scale of operation? fume_hood->scale Yes yes_hood Yes ppe_base Standard PPE: - Safety Goggles - Lab Coat - Double Gloves (Nitrile/Neoprene) scale->ppe_base <10g, no heating ppe_enhanced Enhanced PPE: - Safety Goggles + Face Shield - Lab Coat + Chemical Apron - Double Gloves (Nitrile/Neoprene) scale->ppe_enhanced >10g or heating/ aerosolizing small_scale <10g, no heating large_scale >10g or heating/ aerosolizing procedure spill Is there a spill outside of primary containment? ppe_base->spill ppe_enhanced->spill ppe_spill Spill Response PPE: - Enhanced PPE (above) - NIOSH Respirator (OV/P100) spill->ppe_spill Yes no_spill No yes_spill Yes

Caption: Decision workflow for selecting appropriate PPE.

References

  • Braun Research Group . Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Science Ready . Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • El-Naas, M.H., et al. (2017) . Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research. [Link]

  • U.S. Environmental Protection Agency (1988) . Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. EPA. [Link]

  • RSG Safety (2025) . Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. [Link]

  • U.S. Environmental Protection Agency (2025) . Personal Protective Equipment. U.S. EPA. [Link]

  • University of Illinois Division of Research Safety (2024) . Hydrofluoric Acid (HF). University of Illinois. [Link]

  • Princeton University Environmental Health & Safety . Fluorine. Princeton University. [Link]

  • Alfa Aesar . Material Safety Data Sheet: Methyl benzoate. Alfa Aesar. [Link]

  • CPAchem Ltd. (2023) . Safety data sheet: Methyl benzoate. CPAchem. [Link]

  • Monterey AgResources . safety data sheet - mso+. Greenbook. [Link]

  • ScienceLab.com (2005) . Methyl Benzoate MSDS. ScienceLab.com. [Link]

  • New Jersey Department of Health . Hazardous Substance Fact Sheet: Methyl Benzoate. NJ.gov. [Link]

  • The Perfumer's Apprentice (2024) . Methyl Benzoate SDS-6162. The Perfumer's Apprentice. [Link]

  • SysKem Chemie GmbH (2019) . safety data sheet: METHYL BENZOATE. SysKem Chemie GmbH. [Link]

Sources

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